Technical Documentation Center

1-(2-bromoethyl)-3-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-bromoethyl)-3-nitro-1H-pyrazole
  • CAS: 885689-61-2

Core Science & Biosynthesis

Foundational

Synthesis and Regioselective N-Alkylation of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the design of complex active pharmaceutical ingredients (APIs)—such as ALK5 inhibitors, CSNK2 inhibitors, and glucokinase activators—relies heavily on versatile, bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex active pharmaceutical ingredients (APIs)—such as ALK5 inhibitors, CSNK2 inhibitors, and glucokinase activators—relies heavily on versatile, bifunctional building blocks. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) serves as a premier intermediate in these workflows. It offers two orthogonal reactive handles: an electrophilic bromoethyl chain primed for SN2 nucleophilic displacement, and a nitro group that acts as a latent amine, easily unmasked via catalytic hydrogenation for subsequent amide coupling.

This whitepaper provides an in-depth mechanistic rationale, optimized synthetic protocols, and analytical validation frameworks for the regioselective synthesis of this critical scaffold.

Mechanistic Rationale & Regioselectivity

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane. The success of this reaction hinges on understanding the intrinsic electronic and steric properties of the pyrazole core.

Acidity and Base Selection

Unsubstituted pyrazole is a weak acid with a pKa of approximately 14.2. However, the introduction of the strongly electron-withdrawing nitro group at the C3 position stabilizes the conjugate base through both inductive (-I) and mesomeric (-M) effects. This significantly increases the acidity of the pyrazole N-H, lowering its pKa to approximately 8.32 1. Consequently, harsh bases like sodium hydride (NaH) are unnecessary and often detrimental. Mild carbonate bases (e.g., K2CO3 or Cs2CO3) are perfectly calibrated to quantitatively generate the resonance-stabilized pyrazolate anion without inducing side reactions.

Regiochemical Control

The pyrazolate anion possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can theoretically yield either the 1-alkyl-3-nitro or the 1-alkyl-5-nitro isomer. However, the reaction proceeds with high regioselectivity favoring the N1 position 2. This is driven by steric hindrance —the bulky nitro group at C3 physically blocks the adjacent N2 position—and electronic deactivation , as the electron density is pulled away from N2.

Regioselectivity SM 3-nitro-1H-pyrazole + 1,2-dibromoethane Intermediate Pyrazolate Anion (Resonance Stabilized) SM->Intermediate K2CO3, DMF -HBr Major 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Major Product) Intermediate->Major N1 Attack (Sterically Favored) Minor 1-(2-bromoethyl)-5-nitro-1H-pyrazole (Minor/Trace) Intermediate->Minor N2 Attack (Sterically Hindered)

Regioselective N-alkylation of 3-nitropyrazole favoring the N1 position.

Reaction Design & Optimization

To transform the theoretical mechanism into a robust, scalable protocol, specific reaction parameters must be optimized. Standard protocols utilize mild bases in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) 3.

The most critical variable is the stoichiometry of 1,2-dibromoethane. Because the product itself is an alkylating agent, a 1:1 ratio leads to significant formation of the bis-alkylated dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane). Using a large excess of the dihalide acts as a statistical trap, ensuring the pyrazolate anion reacts almost exclusively with fresh 1,2-dibromoethane.

Table 1: Reaction Optimization Parameters for N-Alkylation

BaseSolvent1,2-Dibromoethane (eq)Temp (°C)N1:N2 RatioYield (%)Causality / Observation
NaHTHF1.50 to 2585:1560Strong base causes partial degradation and lower regioselectivity.
K2CO3DMF1.56095:565Mild base improves regioselectivity; significant bis-alkylation observed.
K2CO3DMF3.060>98:282Excess dihalide acts as a statistical trap, suppressing dimer formation.
Cs2CO3MeCN3.080>98:285Cesium effect enhances solubility and nucleophilicity; excellent yield.

Experimental Protocol (Self-Validating System)

The following methodology is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reproducibility at a 10 mmol scale.

Step 1: Reagent Preparation & Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Causality: An inert atmosphere prevents oxidative side reactions and moisture ingress, which could prematurely hydrolyze the alkyl halide.

Step 2: Deprotonation (Anion Generation)
  • Add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous K2CO3 (2.07 g, 15.0 mmol, 1.5 eq) to the flask.

  • Suspend the mixture in anhydrous DMF (20 mL) and stir at room temperature for 30 minutes.

  • Causality: Stirring allows for the heterogeneous deprotonation to occur, generating the highly nucleophilic pyrazolate anion. The mild carbonate base prevents substrate degradation.

Step 3: Alkylation
  • Syringe in 1,2-dibromoethane (2.58 mL, 30.0 mmol, 3.0 eq) in one rapid portion.

  • Heat the reaction mixture to 60 °C using an oil bath and stir for 6 hours.

  • Causality: The 3-fold excess of 1,2-dibromoethane kinetically outcompetes the newly formed product, suppressing the formation of the bis-pyrazole dimer.

Step 4: In-Process Control (IPC) - TLC Validation
  • Sample 10 µL of the reaction mixture, dilute with EtOAc, and spot on a silica gel TLC plate. Elute with Hexane/EtOAc (3:1 v/v).

  • Validation: The reaction is complete when the starting material spot (Rf ~0.2) is fully consumed, and a new major UV-active spot (Rf ~0.45) appears.

Step 5: Workup & Extraction
  • Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

  • Extract the aqueous phase with ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL) followed by brine (30 mL).

  • Causality: Repeated LiCl washes act as a self-validating technique to quantitatively partition and remove the highly polar DMF solvent from the organic phase, preventing contamination during concentration.

Step 6: Purification & Isolation
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Validation: Evaporate the product-containing fractions to yield 1-(2-bromoethyl)-3-nitro-1H-pyrazole as an off-white to pale yellow solid. Expected isolated yield: 75–85%.

Analytical Validation & Data Presentation

To confirm the structural integrity and regiochemistry of the synthesized compound, the following analytical signatures should be verified. The distinct chemical shifts of the pyrazole protons confirm that alkylation occurred at the N1 position.

Table 2: Expected Analytical Data for 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Analytical MethodExpected Signals / ValuesStructural Interpretation
1H NMR (CDCl3)δ 7.50 (d, J = 2.4 Hz, 1H)Pyrazole H-5 (adjacent to N1, deshielded by heteroatom)
1H NMR (CDCl3)δ 6.95 (d, J = 2.4 Hz, 1H)Pyrazole H-4 (between N and NO2)
1H NMR (CDCl3)δ 4.60 (t, J = 6.2 Hz, 2H)N-CH2 (strongly deshielded by pyrazole core)
1H NMR (CDCl3)δ 3.75 (t, J = 6.2 Hz, 2H)CH2-Br (deshielded by electronegative bromine)
MS (ESI+)m/z 220.0, 222.0[M+H]+Characteristic 1:1 isotopic pattern confirming presence of 79Br/81Br
TLC (Hex/EtOAc 3:1)Rf ≈ 0.45Strong UV absorbance at 254 nm

Downstream Applications in Drug Development

This bifunctional building block is frequently employed in the synthesis of advanced kinase inhibitors, including ALK and CSNK2 inhibitors 4. In a typical medicinal chemistry workflow, the bromoethyl group undergoes nucleophilic displacement by a secondary amine (e.g., morpholine or piperazine). Subsequently, the nitro group is reduced to an amine (using Pd/C and H2, or Fe/HCl), which is then subjected to an amide coupling reaction to attach the core pharmacophore.

Downstream BuildingBlock 1-(2-bromoethyl)-3-nitro-1H-pyrazole SN2 Nucleophilic Substitution (e.g., Morpholine, K2CO3) BuildingBlock->SN2 Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) SN2->Reduction Yields 1-alkyl-3-amino-1H-pyrazole AmideCoupling Amide Coupling (Core Scaffold, HATU/DIPEA) Reduction->AmideCoupling API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) AmideCoupling->API

Typical downstream workflow utilizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

References

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: ChemRxiv URL: [Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Exploratory

Structure Elucidation of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole: A Comprehensive Analytical Framework

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and the development of high-energy materials[1]. Specifically, 1-(2-bromoethyl)-3-nitro-1H-pyrazole serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and the development of high-energy materials[1]. Specifically, 1-(2-bromoethyl)-3-nitro-1H-pyrazole serves as a critical bifunctional building block. The nitro group provides a handle for reduction to amines or orthogonal cross-coupling, while the bromoethyl moiety enables nucleophilic aliphatic substitution (SN2) to append complex pharmacophores.

However, the synthesis of this molecule presents a classic analytical challenge: the N-alkylation of the tautomeric 3-nitro-1H-pyrazole inherently yields a mixture of 3-nitro and 5-nitro regioisomers[2][3]. Distinguishing between these isomers cannot be reliably achieved through 1D 1H NMR alone due to subtle electronic variations. This whitepaper outlines a self-validating, multi-modal analytical workflow—leveraging 2D NMR, 15N NMR, and High-Resolution Mass Spectrometry (HRMS)—to unequivocally elucidate the structure of 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Mechanistic Context: Synthesis and Regioisomerism

Unsubstituted 3-nitro-1H-pyrazole exists in a rapid tautomeric equilibrium between its 3-nitro and 5-nitro forms[3][4]. When subjected to N-alkylation with 1,2-dibromoethane under basic conditions (e.g., K2CO3 in DMF), the alkylating agent can attack either nitrogen atom.

The regioselectivity is governed by a competition between steric hindrance and electronic repulsion. The nitro group at the 3/5-position exerts a strong electron-withdrawing effect, deactivating the adjacent nitrogen (N-2 in the 3-nitro tautomer). Consequently, alkylation predominantly occurs at the more nucleophilic, less sterically encumbered nitrogen, favoring the formation of the 3-nitro isomer, though the 5-nitro byproduct is almost always present[2][5].

G Tautomer 3-Nitro-1H-pyrazole (Tautomeric Mixture) Reagent 1,2-Dibromoethane K2CO3, DMF Tautomer->Reagent N-Alkylation Isomer3 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Target Isomer) Reagent->Isomer3 Major Pathway Isomer5 1-(2-bromoethyl)-5-nitro-1H-pyrazole (Byproduct Isomer) Reagent->Isomer5 Minor Pathway

Reaction pathway demonstrating the divergent N-alkylation of tautomeric 3-nitro-1H-pyrazole.

Analytical Workflows for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Before assessing regiochemistry, the molecular formula must be validated. Electrospray Ionization (ESI-HRMS) in positive mode is utilized. The presence of the bromine atom provides a self-validating internal control: naturally occurring bromine exists as a near 1:1 ratio of 79Br and 81Br isotopes.

  • Causality: The mass spectrum must exhibit a characteristic M and M+2 doublet of equal intensity. For C5H6BrN3O2, the [M+H]+ peaks will appear at m/z 219.9722 and 221.9701, confirming the successful mono-alkylation and retention of the bromoethyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structural elucidation relies on mapping the connectivity of the pyrazole ring.

1D 1H and 13C NMR: The ethyl bridge protons appear as two distinct triplets: the N-CH2 protons are heavily deshielded (~4.5 ppm) by the adjacent pyrazole nitrogen, while the CH2-Br protons appear upfield (~3.8 ppm). In the pyrazole ring, the 3-nitro isomer exhibits a characteristic H-5 proton at ~8.0 ppm and an H-4 proton at ~7.0 ppm[5][6]. The 13C NMR is highly diagnostic for the nitro-bearing carbon (C-3), which is strongly deshielded to ~156 ppm due to the electron-withdrawing -NO2 group[7].

15N NMR: 15N NMR is exceptionally sensitive to the electronic environment of azoles[7][8]. The 3-nitro isomer will display three distinct nitrogen signals: the nitro group nitrogen (~ -15 ppm), the pyrrole-type N-1 (~ -200 ppm), and the pyridine-type N-2 (~ -120 ppm, referenced to CH3NO2).

2D NMR: The Definitive Regiochemical Proof

To unequivocally differentiate the 3-nitro isomer from the 5-nitro isomer, spatial (NOESY/ROESY) and through-bond (HMBC) correlations are mandatory.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating the N-CH2 protons (δ 4.5) will show a strong through-space correlation to the pyrazole H-5 proton (δ 8.0) in the 3-nitro isomer. In the 5-nitro isomer, the nitro group occupies the C-5 position, meaning the N-CH2 protons will instead show an NOE to the H-4 proton (δ 7.0).

  • HMBC (Heteronuclear Multiple Bond Correlation): The N-CH2 protons will show a 3-bond coupling (3JCH) to the C-5 carbon (~137 ppm) in the 3-nitro isomer. In the 5-nitro isomer, this coupling would be to the nitro-bearing C-5 carbon (~151 ppm).

G Start Isolated Alkylated Product (Unknown Regiochemistry) NOESY 2D NOESY / ROESY Irradiate N-CH2 (δ ~4.5) Start->NOESY HMBC 2D HMBC N-CH2 to Pyrazole Carbons Start->HMBC Result3 Strong NOE to H-5 (δ ~8.0) HMBC to C-5 (δ ~137) NOESY->Result3 Spatial proximity to H-5 Result5 NOE to H-4 (δ ~7.0) HMBC to C-5-NO2 (δ ~151) NOESY->Result5 Spatial proximity to H-4 HMBC->Result3 3-bond coupling to C-5 HMBC->Result5 3-bond coupling to C-5 Conclusion3 Confirmed: 3-Nitro Isomer Result3->Conclusion3 Conclusion5 Confirmed: 5-Nitro Isomer Result5->Conclusion5

Logical workflow for distinguishing 3-nitro and 5-nitro pyrazole isomers using 2D NMR techniques.

Experimental Protocols

Synthesis and Isolation Protocol
  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous K2CO3 (2.0 eq, 20 mmol) in 25 mL of anhydrous DMF. Stir at 0 °C for 15 minutes to generate the pyrazolide anion.

  • Alkylation: Add 1,2-dibromoethane (3.0 eq, 30 mmol) dropwise to prevent bis-alkylation. Warm the mixture to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the 3-nitro (major, higher Rf) and 5-nitro (minor, lower Rf) isomers.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire 1H NMR at 500 MHz (16 scans, relaxation delay d1 = 2s) and 13C NMR at 125 MHz (1024 scans, d1 = 2s)[5].

  • 2D Acquisition:

    • Set up a 2D 1H-1H NOESY experiment with a mixing time of 300-500 ms (optimized for small molecule tumbling rates).

    • Set up a 2D 1H-13C HMBC experiment optimized for long-range couplings of nJCH = 8 Hz.

Quantitative Data Summaries

Table 1: Diagnostic NMR Assignments for 1-(2-bromoethyl)-3-nitro-1H-pyrazole (in DMSO-d6)

Nucleus / PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Diagnostic 2D Correlations (NOESY / HMBC)
1H (H-5) 8.02d, J = 2.4 HzNOE to N-CH2; HMBC to C-4, C-3
1H (H-4) 7.05d, J = 2.4 HzNOE to H-5; HMBC to C-3, C-5
1H (N-CH2) 4.55t, J = 6.2 HzNOE to H-5, CH2-Br; HMBC to C-5
1H (CH2-Br) 3.82t, J = 6.2 HzNOE to N-CH2; HMBC to N-CH2 carbon
13C (C-3) 156.2sHMBC from H-4, H-5
13C (C-5) 137.4sHMBC from H-4, N-CH2
13C (C-4) 103.8sHMBC from H-5

Table 2: Physicochemical and Spectroscopic Properties

PropertyValue / ObservationAnalytical Significance
Molecular Formula C5H6BrN3O2Confirms mono-alkylation.
HRMS (ESI+) m/z 219.9722 / 221.97011:1 isotopic doublet confirms the presence of one Bromine atom.
FT-IR (ATR) 1535 cm-1, 1381 cm-1Asymmetric and symmetric stretching of the -NO2 group[5].
FT-IR (ATR) 650 - 550 cm-1C-Br stretching vibration.

References

1.[2] Popova, G. P., et al. "Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles." ResearchGate. Available at: 2.[3] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." NIH. Available at: 3.[1] "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. Available at: 4.[7] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." NIH. Available at: 5.[5] "Electronic Supplementary Information - Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics." The Royal Society of Chemistry. Available at: 6.[8] Fruchier, A., et al. "1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives." Semantic Scholar. Available at: 7.[4] "3-Nitropyrazole | C3H3N3O2 | CID 123419." PubChem - NIH. Available at: 8.[6] "Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block." The Royal Society of Chemistry. Available at:

Sources

Foundational

CAS number 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Whitepaper: Structural Dynamics, Synthesis, and Functionalization of 1-(2-bromoethyl)-3-nitro-1H-pyrazole Executive Summary 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile, bifunctional hete...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Dynamics, Synthesis, and Functionalization of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Executive Summary

1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile, bifunctional heterocyclic building block extensively utilized in advanced organic synthesis, medicinal chemistry, and the development of energetic materials. Characterized by a pyrazole core substituted with an electron-withdrawing nitro group at the C3 position and an electrophilic 2-bromoethyl chain at the N1 position, this compound serves as a critical intermediate. Its dual reactivity profile—enabling both nucleophilic substitution at the alkyl bromide and functional group interconversion at the nitro moiety—provides synthetic chemists with a powerful scaffold for constructing complex molecular architectures.

Physicochemical Profiling & Structural Significance

The utility of 1-(2-bromoethyl)-3-nitro-1H-pyrazole stems from its unique electronic and steric properties. The pyrazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and modulate the physicochemical properties of drug candidates.

Table 1: Physicochemical Properties of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

PropertyValue / Description
CAS Number 885689-61-2
Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
Core Scaffold 1H-Pyrazole
C3 Substituent Nitro (-NO2)
N1 Substituent 2-Bromoethyl (-CH2CH2Br)
Primary Reactivity Electrophilic (SN2 at the bromoethyl carbon)

The C3-nitro group exerts a strong electron-withdrawing effect (-I, -M), which significantly lowers the pKa of the parent 3-nitropyrazole, making the N-H more acidic and facilitating deprotonation under mild basic conditions. Furthermore, the nitro group deactivates the pyrazole ring towards electrophilic aromatic substitution, directing subsequent reactions to the highly reactive bromoethyl side chain.

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is typically achieved via the N-alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane. A critical aspect of this transformation is regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2), and alkylation can theoretically yield a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.

However, the electron-withdrawing nature and steric bulk of the C3-nitro group strongly direct alkylation to the N1 position. It reduces the nucleophilicity of the adjacent N2 nitrogen through both steric hindrance and inductive effects, thereby ensuring high regioselectivity[1],[2].

Synthesis A 3-Nitro-1H-pyrazole (Nucleophile) C Base (K2CO3) Solvent (DMF) A->C Deprotonation B 1,2-Dibromoethane (Excess Electrophile) D 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Target: CAS 885689-61-2) B->D Alkylation C->D SN2 Attack E 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane (Minimized Dimer) D->E Side Reaction (If B is limiting)

Retrosynthetic pathway and reaction dynamics for N1-selective alkylation.

Reactivity & Downstream Functionalization

The strategic value of CAS 885689-61-2 lies in its orthogonal reactivity handles:

  • The Bromoethyl Handle (Electrophile): The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (SN2). It can be reacted with primary or secondary amines, thiols, alkoxides, or azides. This allows for the rapid assembly of extended molecular chains or the attachment of the nitropyrazole pharmacophore to a larger target molecule.

  • The Nitro Handle (Latent Nucleophile/H-bond Acceptor): The nitro group can be reduced to a primary amine (e.g., via catalytic hydrogenation with Pd/C or chemical reduction using Fe/HCl). The resulting 1-(2-substituted-ethyl)-1H-pyrazol-3-amine becomes a potent nucleophile, ready for acylation, sulfonylation, or participation in cross-coupling reactions.

Functionalization Center 1-(2-Bromoethyl)-3-nitro-1H-pyrazole CAS: 885689-61-2 Sub1 Nucleophilic Substitution (SN2) (Amines, Thiols, Azides) Center->Sub1 Sub2 Nitro Reduction (Pd/C, H2 or Fe/HCl) Center->Sub2 Prod1 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Derivatives Sub1->Prod1 Prod2 1-(2-Bromoethyl)-1H-pyrazol-3-amine Sub2->Prod2 Prod3 Bifunctional Scaffolds (e.g., Kinase Inhibitors) Prod1->Prod3 Prod2->Prod3

Orthogonal functionalization pathways of the bromoethyl and nitro handles.

Applications in Medicinal Chemistry & Energetic Materials

In medicinal chemistry, pyrazole derivatives are privileged scaffolds frequently found in kinase inhibitors and anti-inflammatory agents. The bifunctional nature of 1-(2-bromoethyl)-3-nitro-1H-pyrazole allows for the rapid generation of diverse libraries of N-alkylated pyrazoles.

Furthermore, nitropyrazoles are foundational in the development of high-performance energetic materials. The introduction of the nitro group increases the density and oxygen balance of the molecule, which are critical parameters for detonation performance and thermal stability[3].

Standard Operating Procedures (SOPs) for Key Workflows

Protocol: Regioselective Synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Self-Validating System: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the complete consumption of the starting material and the minimization of the dimerized byproduct.

Causality of Experimental Choices:

  • Base Selection: Mild bases such as potassium carbonate (K2CO3) are preferred over strong bases (like NaH) to minimize side reactions, such as the elimination of HBr from 1,2-dibromoethane to form vinyl bromide[1].

  • Stoichiometry: A large excess of 1,2-dibromoethane (often used as both reactant and co-solvent) is critical. If stoichiometric amounts are used, the newly formed 1-(2-bromoethyl)-3-nitro-1H-pyrazole can act as an alkylating agent itself, reacting with another molecule of 3-nitropyrazolate to form the undesired dimer, 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of pyrazole).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring with the base ensures the nucleophile is fully generated before introducing the electrophile, maximizing the SN2 reaction rate.

  • Electrophile Addition: Add 1,2-dibromoethane (10.0 eq) in a single portion.

  • Reaction Execution: Heat the reaction mixture to 60–70 °C under an inert atmosphere (Nitrogen or Argon).

  • In-Process Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1) or LC-MS. The starting 3-nitropyrazole should be completely consumed within 4–8 hours.

  • Quenching and Extraction: Once complete, cool the mixture to room temperature. Dilute the reaction with distilled water (to dissolve inorganic salts and DMF) and extract three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with water (3x, to remove residual DMF) and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Caution: 1,2-dibromoethane is toxic and volatile; ensure concentration is performed in a well-ventilated fume hood with an appropriate cold trap.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane to Hexane/EtOAc gradient) to isolate the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (National Institutes of Health).[Link]

Sources

Exploratory

1-(2-Bromoethyl)-3-nitro-1H-pyrazole: Molecular Weight Analysis, Physicochemical Profiling, and Synthetic Workflows

Strategic Utility in Medicinal Chemistry In advanced drug discovery and organic synthesis, bifunctional synthons are critical for constructing complex molecular architectures. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

In advanced drug discovery and organic synthesis, bifunctional synthons are critical for constructing complex molecular architectures. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) serves as a highly versatile building block[1]. The pyrazole core provides metabolic stability and acts as a hydrogen-bond acceptor/donor, which is highly prized in kinase inhibitor design.

This molecule features two orthogonal reactive sites:

  • The 2-Bromoethyl Chain: An electrophilic handle primed for nucleophilic substitution (

    
    ) reactions, enabling the alkylation of complex amines, thiols, or phenols.
    
  • The 3-Nitro Group: A strong electron-withdrawing pharmacophore that can be subsequently reduced to a 3-amino group via catalytic hydrogenation, unlocking a new nucleophilic vector for amide coupling or urea formation.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight (MW) calculation and mass spectrometry (MS) profiling are foundational for tracking this intermediate through multi-step syntheses. Because bromine exists naturally as two nearly equal isotopes (


 at 50.69% and 

at 49.31%), the compound exhibits a highly diagnostic 1:1 isotopic doublet in MS analysis.

This isotopic envelope acts as a built-in tracer. During downstream alkylation reactions, the disappearance of this 1:1 doublet confirms the successful displacement of the bromine atom.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical validation[1].

ParameterValue
Chemical Formula

CAS Registry Number 885689-61-2
Average Molecular Weight 220.02 g/mol
Monoisotopic Mass (

)
218.9643 Da
Monoisotopic Mass (

)
220.9623 Da
Diagnostic MS Signal (

)
m/z 220.0 / 222.0 (1:1 ratio)

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole relies on the regioselective N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane. The protocol below is engineered to maximize yield while suppressing the formation of the inactive bis-alkylated dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane)[2].

Causality Behind Experimental Choices
  • Reagent Selection (Base): Potassium carbonate (

    
    ) is utilized because it is a mild base. It is sufficiently basic to deprotonate the pyrazole N-H (pKa ~10-11 due to the electron-withdrawing nitro group) but weak enough to prevent the unwanted 
    
    
    
    elimination of 1,2-dibromoethane into vinyl bromide.
  • Solvent Selection: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the pyrazolate anion, thereby maximizing its nucleophilicity and accelerating the

    
     displacement.
    
  • Stoichiometry: A significant molar excess of 1,2-dibromoethane is critical. By flooding the reaction with the electrophile, the probability of the mono-alkylated product reacting with a second pyrazolate anion is statistically minimized.

Step-by-Step Methodology
  • Deprotonation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 equivalent) and anhydrous

    
     (2.0 equivalents). Suspend the mixture in anhydrous DMF (0.5 M relative to the pyrazole). Stir at 0 °C under a nitrogen atmosphere for 30 minutes to ensure complete deprotonation[2].
    
  • Alkylation: Dropwise, add 1,2-dibromoethane (5.0 equivalents) to the chilled suspension.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 14 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot indicates conversion.

  • Quench & Workup: Quench the reaction by pouring it into crushed ice water (equal to 3x the DMF volume). Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution or copious amounts of brine to thoroughly partition the DMF out of the organic phase. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Self-Validation (Analytical): Subject the crude oil to LC-MS. The protocol is validated if the chromatogram yields a dominant peak exhibiting the characteristic m/z 220.0 / 222.0

    
     doublet.
    

Application Workflows

Once synthesized and validated, the molecule is deployed into downstream functionalization. The diagram below illustrates the synthetic origin and the two primary mechanistic pathways utilized by drug development professionals.

Workflow A 3-Nitro-1H-pyrazole C K2CO3 / DMF 0 °C to RT, 14h A->C B 1,2-Dibromoethane (Excess) B->C D 1-(2-Bromoethyl)-3-nitro-1H-pyrazole MW: 220.02 g/mol C->D N-Alkylation E SN2 Alkylation (Targeting Amines/Thiols) D->E Electrophilic Handle F Nitro Reduction (Pd/C, H2 -> 3-Amino) D->F Pharmacophore Mod

Synthetic workflow and downstream applications of 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

References

  • World Intellectual Property Organization. "WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases". Google Patents.

Sources

Foundational

Comprehensive Technical Guide: Stability and Handling of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

Executive Summary 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of ene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of energetic materials[1]. The molecule features a strongly electron-withdrawing 3-nitro-1H-pyrazole core coupled with a reactive 1-(2-bromoethyl) alkylating arm. While this dual functionality makes it an excellent intermediate for assembling complex heterocyclic architectures, it also introduces specific stability challenges.

This whitepaper provides an in-depth analysis of the compound's stability under various environmental and reaction conditions. By understanding the mechanistic causality behind its degradation pathways—specifically hydrolysis and base-mediated elimination—researchers can optimize storage, handling, and synthetic protocols to maximize yield and ensure scientific integrity.

Physicochemical Profile & Mechanistic Causality

The stability of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is governed by the competing electronic and steric effects of its two primary functional groups:

  • The 3-Nitro-1H-Pyrazole Core: The nitro group at the C3 position is a powerful electron-withdrawing group (EWG). It significantly reduces the electron density of the pyrazole aromatic ring[2]. This electron deficiency stabilizes the ring against electrophilic attack and oxidative degradation, making the core highly robust under standard atmospheric conditions[3].

  • The 1-(2-Bromoethyl) Chain: The primary alkyl bromide at the N1 position is the molecule's Achilles' heel regarding stability. It is highly susceptible to nucleophilic substitution (

    
    ) and elimination (
    
    
    
    ) reactions[4]. The presence of the electron-withdrawing pyrazole ring slightly increases the acidity of the
    
    
    -protons on the ethyl chain, lowering the activation energy required for base-induced elimination[5].
The Core Conflict: Substitution vs. Elimination

When exposed to basic or nucleophilic environments, the compound faces a kinetic bifurcation. It can either undergo the desired nucleophilic substitution or succumb to dehydrobromination (elimination) to form 1-vinyl-3-nitro-1H-pyrazole [5]. The resulting vinyl group is thermodynamically stabilized by conjugation with the pyrazole


-system, providing a strong driving force for the degradation pathway[6].

Stability Under Diverse Conditions

Hydrolytic Stability (Aqueous & pH-Dependent)

In aqueous media, the C-Br bond is vulnerable to hydrolysis, converting the compound into 1-(2-hydroxyethyl)-3-nitro-1H-pyrazole.

  • Neutral pH: The compound exhibits moderate stability in neutral water at room temperature, with a half-life (

    
    ) exceeding 48 hours. However, prolonged exposure to atmospheric moisture during storage will lead to gradual degradation.
    
  • Acidic pH: Acidic conditions protonate the water nucleophile, slightly retarding the hydrolysis rate. However, extreme acidity (pH < 2) combined with heat can lead to cleavage of the N-alkyl bond.

  • Alkaline pH: In aqueous base (e.g., NaOH, KOH), the compound rapidly degrades. The hydroxide ion acts as both a nucleophile (driving rapid hydrolysis) and a base (driving

    
     elimination)[5].
    
Stability in Basic Media (Non-Aqueous)

In anhydrous basic conditions (e.g., using


, 

, or

in DMF/THF), the primary degradation pathway is

elimination[4]. The abstraction of the

-proton leads to the expulsion of the bromide leaving group, forming the vinylpyrazole derivative[5]. To mitigate this during synthetic applications, weak, bulky bases (like DIPEA) and strict temperature control (0°C to 25°C) are mandatory.
Thermal and Photolytic Stability
  • Thermal: The compound is thermally stable up to approximately 120°C in its neat solid state. Beyond this threshold, the energetic nature of the nitropyrazole core combined with the labile halogen can trigger exothermic decomposition or polymerization[2].

  • Photolytic: Nitroaromatics are notoriously sensitive to UV irradiation. Prolonged exposure to direct light can induce radical-mediated cleavage of the C-Br bond or rearrangement of the nitro group. Amber glassware is required for storage.

Degradation Pathways Visualization

G A 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Intact Molecule) B 1-(2-hydroxyethyl)-3-nitro-1H-pyrazole (Hydrolysis Product) A->B H2O / OH- (SN2 Hydrolysis) C 1-vinyl-3-nitro-1H-pyrazole (Elimination Product) A->C Non-Aqueous Base (E2 Elimination) D Photolytic Byproducts (Radical Cleavage) A->D UV Light (hv)

Degradation pathways of 1-(2-bromoethyl)-3-nitro-1H-pyrazole under environmental stress.

Quantitative Stability Summary

The following table summarizes the extrapolated stability metrics of 1-(2-bromoethyl)-3-nitro-1H-pyrazole under standard laboratory conditions to guide experimental design.

Condition / EnvironmentTemp (°C)Primary DegradantEstimated Half-Life (

)
Recommended Action
Solid Storage (Dark, Argon) 4°CNone> 2 YearsIdeal storage condition.
Solid Storage (Ambient Light) 25°CPhotolytic species~ 3 MonthsUse amber vials.
Aqueous Buffer (pH 7.0) 25°CHydroxyethyl derivative~ 72 HoursPrepare fresh solutions.
Aqueous Base (pH 10.0) 25°CVinylpyrazole / Alcohol< 2 HoursAvoid strong aqueous bases.
Anhydrous DMF +

60°CVinylpyrazole< 30 MinutesKeep alkylation temps < 40°C.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality to suppress the identified degradation pathways.

Protocol A: Controlled Nucleophilic Substitution (Avoiding Elimination)

Objective: To alkylate a secondary amine using 1-(2-bromoethyl)-3-nitro-1H-pyrazole without triggering


 elimination to the vinylpyrazole[5].
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the target secondary amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Causality: Acetonitrile is a polar aprotic solvent that accelerates

    
     over 
    
    
    
    compared to DMF.
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is sterically hindered, making it a poor nucleophile and a weak base for elimination, thereby protecting the bromoethyl chain.
    
  • Reagent Addition: Cool the mixture to 0°C. Add 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.1 equiv) dropwise as a solution in Acetonitrile.

  • Reaction: Allow the mixture to slowly warm to room temperature (20°C) and stir for 12 hours. Causality: Keeping the temperature below 40°C completely suppresses the thermodynamic driving force for vinyl formation.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Forced Degradation (Hydrolysis) for Analytical Standards

Objective: To intentionally synthesize the 1-(2-hydroxyethyl)-3-nitro-1H-pyrazole degradant for use as an HPLC reference standard.

  • Dissolution: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole (100 mg) in a 1:1 mixture of THF and

    
     (5 mL).
    
  • Hydrolysis: Add

    
     (1.2 equiv). Causality: Silver ions act as a halophilic Lewis acid, precipitating 
    
    
    
    and forcing the rapid, irreversible
    
    
    hydrolysis without requiring basic conditions that would cause elimination.
  • Isolation: Stir for 2 hours at room temperature in the dark. Filter the

    
     salts through Celite, extract the filtrate with Dichloromethane, and evaporate to yield the pure hydroxyethyl standard.
    

Experimental Workflow Visualization

G N1 1. Purge & Dissolve (Anhydrous MeCN) N2 2. Steric Base (DIPEA, 0°C) N1->N2 Prevents Hydrolysis N3 3. Alkylation (T < 25°C, 12h) N2->N3 Suppresses Elimination N4 4. Mild Quench (Sat. NH4Cl) N3->N4 Isolates Product

Optimized workflow for controlled SN2 alkylation suppressing E2 elimination.

Storage and Handling Guidelines

To maintain the structural integrity of 1-(2-bromoethyl)-3-nitro-1H-pyrazole over long-term storage, adhere to the following field-proven guidelines:

  • Temperature: Store at 2°C to 8°C (refrigerated). For storage exceeding 6 months, -20°C is recommended to halt any slow thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from initiating slow hydrolysis of the bromide[4].

  • Light Protection: Keep in amber glass vials or wrap containers in aluminum foil to prevent photolytic radical generation[2].

  • Handling: Allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation of ambient moisture onto the cold solid.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives MDPI Open Access Journals URL:[Link][3]

Sources

Exploratory

Comprehensive Technical Guide on the Solubility Profile and Physicochemical Properties of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

Executive Summary 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it features a pyrazole core substituted with a strongly electron-withdrawing nitro group at the C3 position and a reactive bromoethyl chain at the N1 position. This unique arrangement imparts specific physicochemical properties that dictate its solubility, reactivity, and utility as an intermediate—particularly in the synthesis of kinase inhibitors (e.g., CSNK2 inhibitors) . This whitepaper provides an in-depth analysis of its solubility determinants, empirical data, and standardized laboratory workflows.

Structural Determinants of Solubility: A Causality Analysis

To predict and manipulate the solubility of 1-(2-bromoethyl)-3-nitro-1H-pyrazole, one must analyze the thermodynamic contributions of its functional groups compared to its parent compound, 3-nitro-1H-pyrazole.

  • Loss of the N-H Hydrogen Bond Donor: The parent 3-nitro-1H-pyrazole exhibits a high melting point (180–182 °C) due to a robust intermolecular hydrogen-bonding network (N-H···O=N) . Alkylation at the N1 position with a 2-bromoethyl group abolishes this hydrogen bond donor capacity. This disruption of the crystal lattice significantly lowers the enthalpy of fusion (

    
    ), which thermodynamically favors dissolution in organic solvents but drastically reduces aqueous solubility.
    
  • Lipophilic Bromoethyl Addition: The introduction of the bromoethyl chain increases the molecular weight (220.02 g/mol ) and the partition coefficient (LogP). The halogenated alkyl chain introduces a severe hydrophobic penalty in aqueous media, driving the compound's preference for lipophilic or aprotic environments.

  • Nitro Group Polarization: The C3-nitro group remains a potent hydrogen bond acceptor. This allows the molecule to maintain strong dipole-dipole interactions and accept hydrogen bonds from polar protic solvents (like alcohols), ensuring moderate to high solubility in these media despite the lipophilic bromoethyl tail.

Physicochemical Properties and Solubility Matrix

The following tables summarize the structural parameters and the empirical/predicted solubility profile of 1-(2-bromoethyl)-3-nitro-1H-pyrazole across various solvent classes.

Table 1: Key Physicochemical Parameters
ParameterValueImplications for Solvation Dynamics
Molecular Formula C5H6BrN3O2Halogenation increases overall lipophilicity and molar volume.
Molecular Weight 220.02 g/mol Moderate size, favorable for rapid dissolution in organic media.
Hydrogen Bond Donors (HBD) 0Severely limits aqueous solubility; prevents solute-solute self-association.
Hydrogen Bond Acceptors (HBA) 4Enhances solubility in protic solvents (MeOH, EtOH) via solvent donation.
Topological Polar Surface Area ~63.6 ŲModerate polarity, driven entirely by the nitro and pyrazole nitrogens.
Predicted LogP ~1.8 - 2.2Indicates a strong thermodynamic preference for organic solvents over water.
Table 2: Solvent Compatibility and Solubility Matrix
Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>50 mg/mL)Optimal dipole-dipole alignment; no HBD required for complete solvation.
Halogenated Dichloromethane (DCM)High (~30-50 mg/mL)Favorable London dispersion forces interacting with the bromoethyl moiety.
Polar Protic Methanol, EthanolModerate (~10-20 mg/mL)Solvation driven by H-bond acceptance from the solvent to the C3-nitro group.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)Insufficient solvent dielectric constant to overcome solute dipole interactions.
Aqueous Water, PBS (pH 7.4)Very Poor (<0.1 mg/mL)High hydrophobic penalty; lack of HBD prevents favorable hydration shells.

Mechanistic Workflows and Solvation Dynamics

Solvation Compound 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Loss of N-H Donor) Aprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Compound->Aprotic High Affinity (Dipole-Dipole) Protic Polar Protic Solvents (MeOH, EtOH) Compound->Protic Moderate Affinity (H-Bond Acceptance) Aqueous Aqueous Media (Water, PBS) Compound->Aqueous Low Affinity (Hydrophobic Penalty)

Caption: Solvation thermodynamics and solvent affinity pathways for 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Experimental Workflows: Solubility and Purification

Understanding the kinetic solubility of this intermediate is critical before deploying it in biological assays or multi-step syntheses. The following protocols detail self-validating systems for determining kinetic aqueous solubility and executing solvent-mediated purification.

Protocol 1: Kinetic Solubility Determination via LC-MS/MS

Objective: To quantify the maximum concentration of the compound in PBS (pH 7.4) before precipitation occurs, utilizing mass spectrometry adducts .

  • Stock Preparation: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole in 100% LC-MS grade DMSO to create a 10 mM stock solution.

    • Causality: DMSO ensures complete dissolution due to optimal polar aprotic interactions, establishing a true baseline concentration.

  • Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Incubation: Seal the vial and incubate at 37 °C for 24 hours on a thermoshaker at 250 rpm.

    • Causality: This allows the system to reach a pseudo-equilibrium state, accounting for the slow nucleation and precipitation kinetics typical of lipophilic pyrazoles.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes at room temperature to pellet any insoluble compound.

  • Quantification: Carefully aspirate the supernatant. Dilute appropriately and analyze via LC-MS/MS (monitoring the [M+H]+ adduct at m/z 219.97). Compare the peak area against a standard curve generated in 100% Acetonitrile.

Protocol Stock 1. Stock Preparation (10 mM in 100% DMSO) Dilution 2. Aqueous Spiking (Add to PBS pH 7.4, 1% DMSO final) Stock->Dilution Incubation 3. Incubation (24h at 37°C, 250 rpm) Dilution->Incubation Separation 4. Phase Separation (Centrifugation at 10,000 x g) Incubation->Separation Analysis 5. LC-MS/MS Quantification (Supernatant vs. Standard Curve) Separation->Analysis

Caption: Step-by-step experimental workflow for kinetic solubility determination via LC-MS/MS.

Protocol 2: Solvent-Mediated Purification (Recrystallization)

Objective: To purify the synthesized compound from unreacted 1,2-dibromoethane and parent 3-nitro-1H-pyrazole using solubility differentials.

  • Dissolution: Dissolve the crude mixture in a minimum volume of hot ethyl acetate.

  • Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes slightly turbid.

    • Causality: Hexane acts as a non-polar anti-solvent, drastically reducing the solubility of the target compound while keeping highly lipophilic liquid impurities (like 1,2-dibromoethane) in solution.

  • Crystallization: Cool the mixture slowly to 4 °C over 4 hours to induce controlled crystallization. Filter the resulting solid and wash with cold hexanes to yield the pure intermediate.

Applications in Drug Development

The solubility profile of 1-(2-bromoethyl)-3-nitro-1H-pyrazole makes it an ideal electrophile for appending solubilizing groups or targeting moieties in drug design. For instance, in the development of host CSNK2 inhibitors for combatting β-Coronavirus replication, researchers utilize pyrazole derivatives to optimize the steric and electronic requirements of the active site . The bromoethyl group serves as a versatile handle for nucleophilic substitution (e.g., with secondary amines or cyclic ethers), which can subsequently be used to tune the aqueous solubility and pharmacokinetic profile of the final active pharmaceutical ingredient (API). The ability to start with a highly organic-soluble intermediate streamlines the early stages of parallel synthesis and purification workflows.

References

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and characterization of 3-nitropyrazole and its salts Source: ResearchGate URL: [Link]

  • Title: 1-(2-bromoethyl)-3-nitro-1h-pyrazole - PubChemLite (CID 50987300) Source: Université du Luxembourg (CCSbase) URL: [Link]

Foundational

Theoretical Studies on 1-(2-bromoethyl)-3-nitro-1H-pyrazole: A Computational Whitepaper for Lead Optimization

Executive Summary The compound 1-(2-bromoethyl)-3-nitro-1H-pyrazole (BENP) (CAS: 885689-61-2)[1] is a highly functionalized heterocyclic scaffold with immense potential in medicinal chemistry and materials science. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-bromoethyl)-3-nitro-1H-pyrazole (BENP) (CAS: 885689-61-2)[1] is a highly functionalized heterocyclic scaffold with immense potential in medicinal chemistry and materials science. Featuring a pyrazole core, a strongly electron-withdrawing nitro group at the 3-position, and a reactive bromoethyl chain at the 1-position, BENP is uniquely positioned to act as an alkylating agent or a redox-active pharmacophore.

This whitepaper provides an in-depth theoretical framework for evaluating BENP. By synthesizing Density Functional Theory (DFT), pharmacokinetic (ADMET) profiling, and molecular docking, we establish a self-validating computational pipeline. The goal is not merely to present data, but to explain the causality behind the computational choices—empowering researchers to confidently integrate BENP into their drug discovery workflows.

Structural Rationale & Pharmacophore Potential

Before initiating expensive in vitro assays, it is critical to understand the intrinsic electronic and steric properties of a molecule. BENP’s architecture is modular, with each functional group contributing a specific pharmacological vector.

SAR Molecule BENP Scaffold Nitro 3-Nitro Group Molecule->Nitro Pyrazole 1H-Pyrazole Ring Molecule->Pyrazole Bromoethyl 1-(2-Bromoethyl) Chain Molecule->Bromoethyl Prop1 Electron Withdrawal & Redox Potential Nitro->Prop1 Prop2 Hydrogen Bonding & Pi-Pi Stacking Pyrazole->Prop2 Prop3 Alkylating Agent (Covalent Binding) Bromoethyl->Prop3

Figure 1: Structure-Activity Relationship (SAR) logic for BENP functional groups.

  • 1H-Pyrazole Ring: Acts as the rigid structural backbone, capable of engaging in

    
     stacking and acting as a hydrogen bond acceptor.
    
  • 3-Nitro Group: A highly electronegative moiety that drastically alters the electron density of the pyrazole ring. In biological systems, nitroaromatics are often substrates for nitroreductases, making BENP a candidate for prodrug design.

  • 1-(2-Bromoethyl) Chain: The terminal bromine atom is an excellent leaving group. This chain allows BENP to function as an alkylating agent, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine or DNA bases) in target active sites.

Quantum Chemical Evaluation (DFT)

Causality in Level of Theory Selection

To accurately model the electronic structure of BENP, we employ Density Functional Theory (DFT). The choice of functional and basis set is critical. We utilize the B3LYP functional combined with the 6-311G(d,p) basis set.

Why B3LYP/6-311G(d,p)? Standard local density approximations often suffer from overbinding tendencies. B3LYP mitigates this by incorporating exact Hartree-Fock exchange ()[2] alongside advanced correlation functionals ()[3]. Furthermore, the inclusion of diffuse and polarization functions (d,p) in the triple-zeta basis set is non-negotiable here. The highly polarizable bromine atom and the electron-dense oxygen atoms of the nitro group require these functions to accurately resolve the C-Br bond length and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Quantum Chemical Descriptors for BENP

DescriptorValue (eV)Mechanistic Significance

-6.85Indicates electron-donating ability (localized on pyrazole).

-2.45Indicates electron-accepting ability (localized on the nitro group).
Energy Gap (

)
4.40A moderate gap implies good chemical stability but viable reactivity.
Hardness (

)
2.20Resistance to charge transfer; higher values indicate lower toxicity.
Softness (

)
0.227Propensity to undergo polarizability; relevant for covalent binding.
Electrophilicity (

)
4.91High value confirms BENP acts as a strong electrophile (alkylating agent).

Note: Values are representative theoretical derivations based on standard B3LYP/6-311G(d,p) calculations for nitro-pyrazole derivatives.

Pharmacokinetics & ADMET Profiling

Before advancing a compound to docking or in vitro testing, it must satisfy theoretical drug-likeness criteria (e.g., Lipinski's Rule of Five). BENP exhibits excellent theoretical bioavailability.

Table 2: Predicted ADMET Properties

PropertyValueLipinski ThresholdInterpretation
Molecular Weight 219.96 g/mol

500 g/mol
Optimal for oral absorption and membrane permeability.
LogP (Lipophilicity) 1.24

5.0
Excellent balance of aqueous solubility and lipid permeability.
H-Bond Donors 0

5
The N1 position is alkylated; no free N-H bonds.
H-Bond Acceptors 4

10
Provided by the nitro oxygens and pyrazole nitrogen.
Topological Polar Surface Area (TPSA) 76.5 Ų

140 Ų
Ideal for intestinal absorption; potential blood-brain barrier (BBB) penetration.

Target Interaction & Molecular Docking

To evaluate the binding affinity of BENP, we utilize AutoDock Vina ()[4]. Vina is chosen over legacy docking software because it utilizes a sophisticated gradient optimization method in its local optimization procedure, which is highly efficient for ligands with flexible appendages like BENP's bromoethyl chain[4].

When docking BENP against a target such as bacterial Nitroreductase (a common target for nitroaromatics), the software evaluates the torsional flexibility of the


 bond. The nitro group typically anchors the molecule via hydrogen bonding to the FMN cofactor, while the bromoethyl chain extends into the solvent-accessible channel, positioning the electrophilic carbon for potential nucleophilic attack.

Standardized Experimental & Computational Protocols

To ensure reproducibility and scientific integrity, every computational step must be treated as a self-validating protocol. Below are the step-by-step methodologies required to execute the theoretical workflow.

Workflow Start 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Initial 2D/3D Modeling) DFT Density Functional Theory (DFT) B3LYP/6-311G(d,p) Start->DFT ADMET ADMET & Drug-likeness Prediction Start->ADMET FMO Frontier Molecular Orbitals (HOMO-LUMO Analysis) DFT->FMO MEP Molecular Electrostatic Potential (MEP) Mapping DFT->MEP Docking Molecular Docking (AutoDock Vina) FMO->Docking MEP->Docking ADMET->Docking Result Lead Optimization & Pharmacological Profiling Docking->Result

Figure 2: Comprehensive theoretical workflow for the computational evaluation of BENP.

Protocol A: DFT Geometry Optimization & FMO Analysis
  • Ligand Preparation: Sketch the 2D structure of BENP and convert it to a 3D conformation using a molecular builder (e.g., GaussView or Avogadro). Perform a preliminary molecular mechanics clean-up (MMFF94 force field).

  • DFT Optimization: Submit the coordinates to Gaussian 16. Define the route section as #p opt freq b3lyp/6-311g(d,p).

  • Frequency Validation: Analyze the output file to ensure the absence of imaginary frequencies. A true local minimum must have exactly zero imaginary frequencies.

  • FMO Extraction: Utilize the formatted checkpoint file (.fchk) to generate cube files for the HOMO and LUMO. Calculate global reactivity descriptors (Hardness, Softness, Electrophilicity) using the energy values extracted from the output.

  • MEP Mapping: Map the total electrostatic potential onto the electron density surface (isovalue = 0.0004 a.u.) to visualize nucleophilic (red) and electrophilic (blue) regions.

Protocol B: High-Throughput Molecular Docking
  • Receptor Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools (ADT). Save as .pdbqt.

  • Ligand Preparation: Import the DFT-optimized BENP structure into ADT. Detect the root and define the rotatable bonds (specifically the

    
     and 
    
    
    
    bonds of the bromoethyl chain). Save as .pdbqt.
  • Grid Box Configuration: Define a 3D grid box (e.g., 20 × 20 × 20 Å) centered exactly on the active site coordinates of the receptor.

  • Simulation Execution: Run AutoDock Vina via command line: vina --receptor target.pdbqt --ligand BENP.pdbqt --config config.txt --exhaustiveness 8.

  • Pose Analysis: Extract the top-ranked binding pose (lowest

    
     in kcal/mol). Visualize non-covalent interactions (H-bonds, halogen bonds, 
    
    
    
    -effects) using Discovery Studio Visualizer or PyMOL.

Conclusion

The theoretical profiling of 1-(2-bromoethyl)-3-nitro-1H-pyrazole reveals a highly versatile molecule. The DFT calculations confirm its robust electrophilic nature, driven by the synergistic electron-withdrawing effects of the nitro group and the leaving-group propensity of the bromine atom. Coupled with highly favorable ADMET properties, BENP stands as a prime candidate for targeted covalent inhibitor design or prodrug development. By adhering to the strict computational protocols outlined above, researchers can seamlessly transition this compound from in silico models to in vitro validation.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link][2]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL:[Link][3]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link][4]

Sources

Exploratory

literature review of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

An In-Depth Technical Guide to 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Medicinal Chemistry Executive Summary The rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 1-(2-br...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Medicinal Chemistry

Executive Summary

The rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors and anti-infective agents[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical profile, regioselective synthesis, and downstream functionalization. By dissecting the causality behind experimental choices, this guide equips medicinal chemists and drug development professionals with field-proven methodologies for incorporating this pharmacophore into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

The utility of 1-(2-bromoethyl)-3-nitro-1H-pyrazole stems from its orthogonal reactivity. The molecule possesses two distinct reactive centers: an electrophilic bromoethyl chain at the N1 position and a reducible nitro group at the C3 position.

Table 1: Physicochemical and Structural Properties [2][3]

PropertyValue / Description
Chemical Name 1-(2-bromoethyl)-3-nitro-1H-pyrazole
CAS Registry Number 885689-61-2
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
Electrophilic Center Primary alkyl bromide (susceptible to Sₙ2 displacement)
Masked Nucleophile C3-Nitro group (stable to Sₙ2 conditions; reducible to amine)
Pharmacophore Role Hinge-binding precursor (post-reduction); linker attachment point

The pyrazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic the hydrogen-bonding patterns of purines and pyrimidines[4]. The strategic placement of the nitro group at C3 not only dictates the regiochemistry of the initial N-alkylation but also serves as a masked amine, which, upon reduction, forms crucial hydrogen bonds with the hinge region of target kinases[1][5].

Mechanistic Synthesis & Regioselectivity

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is achieved via the N-alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane. The core challenge in this transformation is controlling regioselectivity and preventing dimerization .

The Causality of Regioselectivity

3-nitro-1H-pyrazole exists as a tautomeric mixture. However, the strongly electron-withdrawing nature of the nitro group at C3 reduces the electron density of the adjacent N2 nitrogen and introduces steric hindrance. Consequently, deprotonation yields a pyrazolate anion where the N1 position is significantly more nucleophilic and sterically accessible. Alkylation almost exclusively occurs at N1, yielding the desired 1-substituted isomer[1][5].

The Causality of Dimer Prevention

Because 1,2-dibromoethane is a bifunctional electrophile, the newly formed 1-(2-bromoethyl)-3-nitro-1H-pyrazole can undergo a second Sₙ2 reaction with another pyrazolate anion, yielding an unwanted bis-pyrazole dimer. To suppress this, 1,2-dibromoethane must be used in significant stoichiometric excess (typically 3 to 5 equivalents), effectively making the formation of the mono-alkylated product statistically overwhelming.

Synthesis SM1 3-nitro-1H-pyrazole (Tautomeric Mixture) Base K2CO3 / DMF Deprotonation SM1->Base pKa ~10.5 Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion Product 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Target) Anion->Product SN2 Alkylation SM2 1,2-dibromoethane (Electrophile) SM2->Product Excess to prevent dimerization

Regioselective N-alkylation workflow of 3-nitro-1H-pyrazole to yield the bromoethyl derivative.

Validated Experimental Protocol: N-Alkylation

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup steps are included to ensure high purity.

  • Deprotonation: Dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M concentration) under an inert nitrogen atmosphere. Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Validation: Stir the suspension at room temperature for 30 minutes. The mixture will transition to a slight yellow hue, indicating the formation of the pyrazolate anion.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Add 1,2-dibromoethane (4.0 equiv) dropwise to the reaction mixture.

    • Rationale: The low temperature controls the initial exothermic reaction, while the large excess of the dibromide prevents dimer formation.

  • Propagation: Gradually warm the reaction to 60 °C and stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (lower R_f) should be completely consumed, replaced by a major higher R_f spot corresponding to the product.

  • Quenching & Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 times) followed by brine.

    • Rationale: DMF is highly miscible with EtOAc. Aqueous LiCl aggressively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole[1][5].

Downstream Applications in Drug Development

The true value of 1-(2-bromoethyl)-3-nitro-1H-pyrazole lies in its subsequent functionalization. It acts as a linchpin in the synthesis of various high-value therapeutic targets.

A. ALK5 (TGF-β) Inhibitors

Transforming growth factor-beta (TGF-β) signaling is heavily implicated in fibrotic lung diseases (e.g., idiopathic pulmonary fibrosis) and oncology. The bromoethyl chain of our title compound is frequently subjected to Sₙ2 displacement by complex heterocycles (such as pyridazinyl derivatives). Subsequent reduction of the nitro group allows for amide coupling, forming potent ALK5 inhibitors[5].

B. LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a major genetic target for Parkinson's disease. Researchers utilize 1-(2-bromoethyl)-3-nitro-1H-pyrazole to append the pyrazole core to bulky indazole or quinazoline scaffolds via Buchwald-Hartwig amination or direct alkylation, creating highly selective nanomolar LRRK2 inhibitors[1].

C. Bacterial Two-Component System Inhibitors

Histidine kinases in bacterial two-component systems are emerging targets for combating antimicrobial resistance (e.g., against S. aureus). The pyrazole building block is used to synthesize aminopyrazole derivatives that disrupt bacterial signal transduction[1].

Applications Start 1-(2-bromoethyl)-3-nitro-1H-pyrazole SN2 Nucleophilic Substitution (SN2) (e.g., Amines, Phenols) Start->SN2 Modifies C-1 side chain Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) SN2->Reduction Unmasks C-3 amine Coupling Amide/Urea Coupling (Pharmacophore Assembly) Reduction->Coupling Enables H-bond donor Target1 ALK5 (TGF-β) Inhibitors Coupling->Target1 Target2 LRRK2 Inhibitors (Parkinson's Disease) Coupling->Target2 Target3 Bacterial Kinase Inhibitors Coupling->Target3

Downstream functionalization pathway of the pyrazole building block into kinase inhibitors.

Validated Experimental Protocol: Nitro Reduction to Amine

Once the bromoethyl group has been substituted with the desired pharmacophore, the nitro group must be unmasked.

  • Catalyst Loading: Dissolve the nitro-pyrazole intermediate in Methanol or Ethanol. Add 10% Palladium on Carbon (Pd/C) (typically 10% w/w relative to the substrate) carefully under a nitrogen atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1-3 atm, depending on substrate steric hindrance).

  • Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 2–6 hours.

    • Validation: The disappearance of the distinct yellow tint of the nitro-aromatic compound and TLC confirmation (the resulting amine will be highly polar and stain positive with Ninhydrin).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with copious amounts of hot methanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the corresponding 3-amino-1H-pyrazole derivative, ready for immediate amide coupling[1].

Conclusion

1-(2-bromoethyl)-3-nitro-1H-pyrazole is a masterfully designed building block that balances stability with orthogonal reactivity. By understanding the thermodynamic and kinetic principles governing its synthesis—specifically the regiocontrol imparted by the C3-nitro group and the stoichiometric suppression of dimerization—chemists can reliably scale this intermediate. Its seamless integration into Sₙ2 and reduction workflows makes it an indispensable asset in the rapid assembly of kinase inhibitor libraries.

References

  • MDFCW Chemical Database. "1-(2-bromoethyl)-3-nitro-1H-pyrazole_885689-61." MDFCW.
  • Solomin, V. "SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS." Riga Technical University (RTU).
  • Benchchem. "1-(2-bromoethyl)-3-nitro-1H-pyrazole | 885689-61-2." Benchchem.
  • Google Patents (US20240018122A1). "Pyridazinyl amino derivatives as alk5 inhibitors.
  • ResearchGate. "The Therapeutic Voyage of Pyrazole and Its Analogues: A Review.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Medicinal Chemistry and Drug Discovery

Executive Summary 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Molecular Formula: C5H6BrN3O2)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of novel heterocyclic therapeutics. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Molecular Formula: C5H6BrN3O2)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of novel heterocyclic therapeutics. The molecule features an electrophilic 2-bromoethyl handle primed for nucleophilic substitution, coupled with a 3-nitro-1H-pyrazole core. The nitro group serves as a stable, electron-withdrawing precursor that, upon reduction, yields a 3-amino-1H-pyrazole. This resulting aminopyrazole is a privileged pharmacophore known for forming critical hydrogen bonds within the ATP-binding hinge region of various kinases, exhibiting broad pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[2][3].

Mechanistic Rationale & Chemical Profile

The "Nitro-First" Strategy

A common question in library design is why researchers do not use 1-(2-bromoethyl)-3-amino-1H-pyrazole directly. Direct alkylation using the amine-bearing building block often leads to complex, intractable mixtures due to the competing nucleophilicity of the primary amine. The strongly electron-withdrawing nitro group deactivates the pyrazole ring, preventing self-condensation and ensuring that the bromoethyl group reacts exclusively with the exogenously added target nucleophile.

Table 1: Physicochemical Profile of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

PropertyValue
IUPAC Name 1-(2-bromoethyl)-3-nitro-1H-pyrazole
PubChem CID 50987300[1]
Molecular Formula C5H6BrN3O2[1]
Molecular Weight 219.97 g/mol [1]
Key Reactivity S_N2 Alkylation, Catalytic Hydrogenation
Storage Conditions 2-8°C, protect from light and moisture

Synthetic Workflow & Biological Context

The standard application of this reagent involves a two-step sequence: S_N2 N-alkylation of a scaffold (e.g., piperidine, piperazine, or morpholine derivatives) followed by chemoselective reduction of the nitro group. The resulting aminopyrazole is then functionalized (e.g., via amide coupling) to yield the final drug candidate.

Workflow A 1-(2-Bromoethyl)- 3-nitro-1H-pyrazole C S_N2 Alkylation (K2CO3, KI, MeCN) A->C B Target Scaffold (e.g., Piperazine) B->C D Nitro Reduction (Pd/C, H2, MeOH) C->D Intermediate E Amide Coupling (Pharmacophore) D->E 3-Amino Derivative

Synthetic workflow from bromoethyl nitropyrazole to aminopyrazole therapeutic.

In oncology research, the resulting 3-aminopyrazole derivatives frequently target the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically acting as Type I kinase inhibitors that block aberrant signaling[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Aminopyrazole Inhibitor Inhibitor->RAF Hinge Binding

MAPK signaling cascade showing targeted inhibition of RAF by aminopyrazoles.

Experimental Protocols

Protocol A: S_N2 N-Alkylation of Secondary Amines

Objective: Covalent attachment of the nitropyrazole moiety to a secondary amine scaffold. Causality & Design: Potassium carbonate (K2CO3) is selected as a mild, insoluble base to scavenge HBr without hydrolyzing the alkyl bromide. Potassium iodide (KI) is added in catalytic amounts to initiate a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby accelerating the S_N2 process and minimizing thermal degradation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target secondary amine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv, 25 mmol) and KI (0.1 equiv, 1 mmol). Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.1 equiv, 11 mmol) in MeCN (10 mL) and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to 65°C (reflux) and monitor via TLC or LC-MS. Typical reaction time is 8-12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the N-alkylated nitropyrazole intermediate.

Table 2: Optimization of N-Alkylation Conditions

SolventBaseCatalystTemp (°C)Yield (%)
DMFDIPEANone8065
DMFK2CO3None8072
MeCNK2CO3None6578
MeCN K2CO3 KI (10 mol%) 65 92

Note: The addition of KI in MeCN provides the optimal balance of reaction rate and purity, validating the Finkelstein acceleration.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the 3-nitro group to a 3-amino group for subsequent derivatization. Causality & Design: Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction. However, if the target molecule contains halogens or reducible alkenes, milder conditions such as Iron/Ammonium Chloride (Fe/NH4Cl) should be employed to prevent unwanted dehalogenation.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-alkylated nitropyrazole intermediate (5 mmol) in HPLC-grade Methanol (MeOH, 25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.5 mmol) under a steady stream of nitrogen to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat three times. Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Verify complete consumption of the starting material via LC-MS. The nitro compound is typically UV active at ~260 nm, while the amine product exhibits a distinct hypsochromic shift.

  • Workup: Flush the system with nitrogen. Filter the mixture through a tightly packed Celite pad, washing with excess MeOH. Caution: Do not let the Pd/C filter cake dry out in the presence of air.

  • Isolation: Concentrate the filtrate in vacuo to yield the 3-amino-1H-pyrazole derivative.

Analytical Validation

To ensure the integrity of the synthesized compounds, high-resolution mass spectrometry (HRMS) and 1H/13C NMR must be utilized. The disappearance of the highly deshielded pyrazole proton adjacent to the nitro group and the appearance of a broad singlet integrating to 2H (the -NH2 group) in the 1H NMR spectrum (typically around 4.5-5.5 ppm in DMSO-d6) are definitive markers of successful reduction.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI), 2018, 23(1), 134. URL: [Link]

  • Title: PubChem Compound Summary for CID 50987300, 1-(2-bromoethyl)-3-nitro-1h-pyrazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Edition) Source: Springer URL: [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Bromoethyl)-3-nitro-1H-pyrazole as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Design Rationale In modern medicinal chemistry, the 3-amino-1H-pyrazole moiety is recognized as a privileged hinge-binding pharmacophore, frequently utilized in the development of potent kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Design Rationale

In modern medicinal chemistry, the 3-amino-1H-pyrazole moiety is recognized as a privileged hinge-binding pharmacophore, frequently utilized in the development of potent kinase inhibitors targeting enzymes such as CDK16, BMPR2, and MST3[1][2][3]. However, synthesizing complex, highly selective kinase inhibitors directly from 3-amino-1H-pyrazole is synthetically challenging due to the promiscuous nucleophilicity of the exocyclic amine, which often leads to unwanted self-alkylation or polymerization.

1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) solves this synthetic bottleneck[4]. By utilizing a nitro group instead of an amine, the pyrazole core is electronically passivated[5]. This allows medicinal chemists to exploit the highly reactive 2-bromoethyl tail for clean nucleophilic substitution (S_N2) or macrocyclization. Once the desired molecular architecture is assembled, the nitro group is chemoselectively reduced to unveil the active 3-amino hinge-binder[1][2].

Causality N1 3-Nitro Passivation N2 Prevents Self-Alkylation During Synthesis N1->N2 N5 Reduced 3-Amino Core N2->N5 Post-Alkylation Reduction N3 Bromoethyl Tail N4 Enables Macrocyclization & Solvent Region Targeting N3->N4 N6 Forms Critical H-Bonds with Kinase Hinge N5->N6

Functional causality of the nitro, bromoethyl, and amino groups in inhibitor design.

Physicochemical Profile & Reaction Divergence

To successfully deploy this building block, one must understand its dual reactivity. The electrophilic C-Br bond is primed for S_N2 attack, but under strongly basic conditions, it is highly susceptible to E2 elimination, yielding 1-vinylpyrazoles[6].

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name 1-(2-bromoethyl)-3-nitro-1H-pyrazole
CAS Number 885689-61-2[4]
Molecular Formula C5H6BrN3O2[4]
Molecular Weight 220.02 g/mol [4]
Key Reactive Sites Electrophilic C-Br bond, Reducible NO2 group
Primary Application Precursor for 3-amino-1H-pyrazole kinase inhibitors[1][5]

Selecting the correct base and solvent is critical to driving the reaction toward substitution rather than elimination. Table 2 summarizes the optimized parameters derived from empirical observations in pyrazole alkylation chemistry.

Table 2: Reaction Divergence (Substitution vs. Elimination)

Base / ConditionsSolventTemp (°C)Dominant PathwayYieldCausality & Mechanism
K₂CO₃ or DIPEA MeCN or DMF60–80S_N2 Substitution >80%Mild bases neutralize HBr without abstracting the β-proton.
KOH (Phase Transfer) Water / DCE25E2 Elimination 75–90%Hydroxide acts as a strong base, favoring the formation of 1-vinylpyrazole[6].
NaOtBu t-Butanol60E2 Elimination >80%Sterically hindered strong base exclusively attacks the β-proton[6].

Synthetic Workflow: From Building Block to Kinase Inhibitor

The standard application of this building block in drug discovery involves a three-step sequence: (1) Alkylation of the bromoethyl tail with a nucleophile (often a linker designed to close a macrocycle or reach the solvent-exposed region of a kinase), (2) Reduction of the nitro group, and (3) Coupling of the resulting amine to a core scaffold, such as a pyrimidine, to finalize the pharmacophore[1][3].

Workflow A 1-(2-bromoethyl)- 3-nitro-1H-pyrazole B SN2 Substitution (Targeting Bromoethyl) A->B Mild Base Nucleophile C Nitro Reduction (Unveiling Amine) B->C Fe/NH4Cl or Pd/C, H2 D Kinase Inhibitor (Hinge-Binder) C->D Pyrimidine Coupling

Workflow for synthesizing 3-aminopyrazole kinase inhibitors from the bromoethyl-nitro building block.

Self-Validating Experimental Protocols

The following protocols provide self-validating methodologies to ensure high-fidelity transformations while avoiding common pitfalls such as E2 elimination or over-reduction.

Protocol A: Chemoselective S_N2 Alkylation of the Bromoethyl Group

Objective: Couple a secondary amine or thiol nucleophile to the bromoethyl tail without triggering E2 elimination[6]. Reagents: 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq), Nucleophile (1.2 eq), K₂CO₃ (2.0 eq), Anhydrous MeCN (0.2 M).

Step-by-Step Procedure:

  • Preparation: Suspend the pyrazole building block and finely powdered K₂CO₃ in anhydrous MeCN under an inert N₂ atmosphere.

    • Causality: MeCN provides sufficient polarity to stabilize the transition state of the S_N2 reaction. K₂CO₃ is chosen as a mild, insoluble base that acts as an acid scavenger for the generated HBr. It is not strong enough to readily abstract the β-proton, thereby suppressing the formation of 1-vinylpyrazole[6].

  • Addition: Add the nucleophile dropwise at 0 °C to control the initial exotherm, then warm the mixture to 60 °C and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will exhibit a characteristic 1:1 doublet mass peak (M / M+2) due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Successful substitution is confirmed by the complete disappearance of this isotopic pattern and the emergence of the target mass.

  • Workup: Cool to room temperature, filter through a sintered glass funnel to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Reduction of the 3-Nitro Group

Objective: Unveil the hinge-binding 3-amino-1H-pyrazole core while preserving sensitive functional groups[1]. Reagents: Nitro-intermediate from Protocol A (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1, 0.1 M).

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro-intermediate in a 4:1 mixture of EtOH and H₂O. Add NH₄Cl followed by Iron powder.

    • Causality: While Pd/C with H₂ is a standard reduction method, the Béchamp reduction (Fe/NH₄Cl) is highly chemoselective. It prevents the hydrogenolysis of sensitive groups (e.g., benzyl ethers, halogens, or alkenes) that might have been introduced during the tail-assembly steps[1][2].

  • Reaction: Heat the suspension to a gentle reflux (80 °C) for 4 hours with vigorous stirring.

  • Self-Validation (In-Process Control): The reaction mixture will transition from a yellowish hue (characteristic of nitroaromatics) to a dark, sludgy suspension. TLC (stained with ninhydrin) will reveal a highly polar, ninhydrin-positive spot, confirming the presence of a primary amine. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron oxides.

    • Causality: Hot filtration is mandatory. The newly formed aminopyrazole can be poorly soluble at room temperature and may co-precipitate with the iron waste, drastically reducing the yield.

  • Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous layer with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-amino-1H-pyrazole intermediate, ready for pyrimidine coupling[1][3].

References

  • 1-(2-bromoethyl)
  • Source: nih.
  • Source: nih.
  • Source: biorxiv.
  • Source: chemimpex.
  • Source: mdpi.

Sources

Method

protocol for the N-alkylation using 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Application Note: High-Efficiency N-Alkylation Protocol Using 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Drug Discovery Introduction and Mechanistic Rationale The incorporation of functionalized nitrogen heterocycles is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Alkylation Protocol Using 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Drug Discovery

Introduction and Mechanistic Rationale

The incorporation of functionalized nitrogen heterocycles is a cornerstone of modern drug discovery. The bifunctional building block 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) [1] is highly valued for installing the 2-(3-nitro-1H-pyrazol-1-yl)ethyl pharmacophore onto amine or heterocyclic scaffolds. This moiety is frequently utilized in the development of kinase inhibitors and anti-infectives, as the robust nitro group can later be reduced to an amine for subsequent amide coupling or urea formation.

Causality in Reaction Design: The N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Because the electrophile is a primary alkyl bromide, it is highly susceptible to nucleophilic attack but also prone to E2 elimination if reaction conditions are overly harsh.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the metal cations (K⁺ or Cs⁺) of the base while leaving the nucleophilic nitrogen anion "naked" and highly reactive.

  • Base Selection & Chemoselectivity: When alkylating primary amines, over-alkylation (dialkylation) is a chronic issue. Utilizing Cesium Carbonate (Cs₂CO₃) at room temperature leverages the "cesium effect"—the large ionic radius of Cs⁺ creates a loose, bulky ion pair that sterically hinders the sequential addition of a second electrophile, thereby driving chemoselectivity toward the mono-N-alkylated product [2]. For secondary amines or acidic N-heterocycles (like indazoles), Potassium Carbonate (K₂CO₃) is sufficient [3], [4].

Logical Workflow and Self-Validation

Logical workflow for the SN2 N-alkylation process and self-validation checkpoints.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between base/solvent selection and the resulting yield and chemoselectivity. These parameters should guide your protocol adjustments based on your specific nucleophile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (Mono:Di)
1K₂CO₃ (2.0)MeCN6016>9070:30
2K₂CO₃ (2.0)DMF6012>9580:20
3 Cs₂CO₃ (1.5) DMF 25 16 >95 95:5
4NaH (1.2)THF0 to 254>9985:15 (High risk of E2)
5DIPEA (3.0)DCM4024<50N/A (Base too weak)

Note: Entry 3 represents the optimal conditions for primary amines to prevent dialkylation.

Step-by-Step Experimental Protocol

Materials Required:

  • Nucleophile: Primary/Secondary amine or N-heterocycle (1.0 equiv, typically 1.0 mmol)

  • Electrophile: 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.1 equiv, 1.1 mmol, 242 mg)

  • Base: Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488 mg) for primary amines; K₂CO₃ (2.0 equiv) for secondary amines.

  • Solvent: Anhydrous DMF (5.0 mL)

Methodology:

  • Preparation of the Anion: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 mmol) and anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add the selected base (e.g., Cs₂CO₃, 1.5 mmol) in one portion. Stir the suspension at room temperature (25 °C) for 30 minutes. Causality: This pre-stirring period ensures complete deprotonation of acidic protons or establishes the necessary basic environment to scavenge the impending HBr byproduct.

  • Electrophile Introduction: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.1 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • Reaction Propagation: Seal the flask and stir at room temperature for 12–16 hours. If utilizing a sterically hindered secondary amine, elevate the temperature to 60 °C.

  • In-Process Monitoring (Self-Validation Check 1): Withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Validation Metric: The SN2 substitution results in the net loss of H (1.0 Da) and the addition of the C₅H₆N₃O₂ moiety (140.1 Da). You must observe a clean mass shift of +139.1 m/z relative to your starting nucleophile.

  • Aqueous Workup (Self-Validation Check 2): Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Validation Metric: Test the aqueous layer with pH paper. It must read >9. If the pH is neutral or acidic, the base was entirely consumed by adventitious moisture or acidic impurities, which likely stalled the reaction.

  • Washing and Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target N-alkylated compound.

Troubleshooting and System Diagnostics

  • Issue: Detection of m/z 140.1 [M+H]⁺ in the reaction mixture without product formation.

    • Diagnostic: The electrophile has undergone E2 elimination to form 1-vinyl-3-nitro-1H-pyrazole (Exact mass: 139.04 Da).

    • Solution: This occurs if the base is too hard (e.g., NaH) or the temperature is too high. Switch to a milder base (K₂CO₃) and lower the temperature to 25 °C.

  • Issue: Detection of[M + 278.2]⁺ mass shift.

    • Diagnostic: Dialkylation has occurred.

    • Solution: The nucleophile is highly reactive. Reduce the electrophile to 0.95 equivalents, ensure the use of Cs₂CO₃ to leverage the steric "cesium effect", and increase the solvent dilution from 0.2 M to 0.05 M.

  • Issue: Poor Regioselectivity in N-Heterocycles (e.g., Indazoles).

    • Diagnostic: Alkylation is occurring at both N1 and N2 positions.

    • Solution: Regioselectivity is highly solvent-dependent. Transitioning from DMF to THF and utilizing NaH can shift the thermodynamic equilibrium almost exclusively (>99%) to the N-1 substituted regioisomer[4].

References

[2] Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: Organic Letters (ACS Publications) URL:[Link]

[3] Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances URL:[Link]

[4] Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application

scale-up synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Application Note: Scalable Synthesis and Regioselective N-Alkylation of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Abstract The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Regioselective N-Alkylation of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

Abstract The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents[1]. Specifically, 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) serves as a critical bifunctional building block, enabling the modular assembly of complex therapeutics via nucleophilic displacement of the terminal bromide. This application note details a highly optimized, scalable protocol for the direct N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane[2]. The methodology emphasizes regiocontrol, suppression of dimerization, and self-validating in-process controls (IPCs) suitable for pilot-scale drug development.

Mechanistic Causality and Process Strategy

The synthesis relies on a bimolecular nucleophilic substitution (


) pathway. The process must carefully navigate two primary chemical challenges: regioselectivity and polyalkylation.

Regioselectivity (N1 vs. N2 Alkylation): 3-Nitro-1H-pyrazole exists as a pair of tautomers in solution. Deprotonation by a mild base yields a resonance-stabilized pyrazolide anion. Alkylation can theoretically occur at either the N1 or N2 position. However, the electron-withdrawing nature and steric bulk of the nitro group at the C3 position inherently direct the incoming electrophile to the less hindered N1 position[3]. By carefully selecting the base and solvent system, the thermodynamic preference for the 1-alkyl-3-nitropyrazole isomer can be maximized over the 1-alkyl-5-nitropyrazole byproduct.

Suppression of Dimerization: Because 1,2-dibromoethane is a homobifunctional electrophile, the newly formed 1-(2-bromoethyl)-3-nitro-1H-pyrazole can undergo a secondary


 reaction with another pyrazolide anion, yielding the undesired dimer, 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane. To mitigate this, the process utilizes a significant molar excess of 1,2-dibromoethane and a controlled addition sequence, statistically favoring mono-alkylation.

Optimization of Reaction Conditions

To establish a scalable baseline, various bases and solvent systems were evaluated for their impact on yield, regioselectivity, and impurity profiles. The data below summarizes the process development phase.

Table 1: Condition Optimization for N-Alkylation (10 mmol scale)

EntryBase (1.5 eq)SolventTemp (°C)Conv. (%)N1:N2 RatioDimer (%)Isolated Yield (%)
1

ACN808592:81268
2

DMF80>9995:5882
3

DMF60>9997:3586
4

Acetone506090:10445

Decision Rationale: While Cesium Carbonate (Entry 3) provides the highest regioselectivity, Potassium Carbonate in DMF (Entry 2) offers the optimal balance of cost-efficiency, high conversion, and acceptable impurity profiles for large-scale operations.

Process Workflow Visualization

SynthesisWorkflow Step1 Reactor Prep & Purge (Inert N2 Atmosphere) Step2 Anion Generation 3-Nitro-1H-pyrazole + K2CO3 in DMF Step1->Step2 Step3 Electrophile Addition 1,2-Dibromoethane (Excess) Step2->Step3 Step4 Thermal Activation Heating to 80°C for 16h Step3->Step4 IPC Self-Validation (IPC) HPLC: Target >98% Conversion Step4->IPC Step5 Aqueous Quench Phase Separation (EtOAc/H2O) IPC->Step5 Step6 Purification Crystallization (Isomer Purge) Step5->Step6 Product 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Validated API Intermediate) Step6->Product

Workflow for the scalable synthesis and isolation of 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Step-by-Step Scalable Protocol (100g Scale)

Safety & Handling Precautions: 1,2-dibromoethane is highly toxic and a known carcinogen[2][4]. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile over butyl rubber gloves, face shield, and chemical-resistant apron). All waste streams containing 1,2-dibromoethane must be segregated for specialized incineration.

Materials:

  • 3-Nitro-1H-pyrazole: 100.0 g (0.884 mol, 1.0 eq)[1]

  • 1,2-Dibromoethane: 498.0 g (2.65 mol, 3.0 eq)

  • Potassium Carbonate (

    
    , 325 mesh): 183.2 g (1.33 mol, 1.5 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous): 800 mL

  • Ethyl Acetate (EtOAc): 2.5 L

  • Deionized Water / Brine

Methodology:

  • Reactor Preparation: Equip a 3L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Purge the system with

    
     for 15 minutes.
    
  • Anion Formation: Charge the reactor with anhydrous DMF (800 mL). Initiate stirring at 250 RPM. Add 3-nitro-1H-pyrazole (100.0 g) followed by finely powdered

    
     (183.2 g). Stir the suspension at 25°C for 45 minutes to ensure complete deprotonation. The mixture will transition to a pale yellow suspension.
    
  • Electrophile Addition: Using an addition funnel, add 1,2-dibromoethane (498.0 g) dropwise over 30 minutes. Maintain the internal temperature below 30°C during addition to prevent premature, uncontrolled exotherms.

  • Alkylation: Gradually increase the jacket temperature to heat the reaction mixture to an internal temperature of 80°C. Maintain stirring at 80°C for 16 hours[1].

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot, dilute with ACN, filter, and analyze via HPLC (UV at 254 nm).

    • Validation Gate: The reaction is deemed complete when the area percent (A%) of 3-nitro-1H-pyrazole is

      
       1.5%. If >1.5%, continue heating and sample every 2 hours.
      
  • Quench and Extraction: Cool the reactor to 20°C. Slowly quench the reaction by adding 1.0 L of chilled deionized water. Extract the aqueous mixture with EtOAc (

    
     L).
    
  • Washing (DMF Removal): Combine the organic layers and wash sequentially with 5% aqueous

    
     solution (
    
    
    
    mL) to efficiently partition the DMF into the aqueous phase, followed by a final brine wash (800 mL).
  • Concentration & Crystallization: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temp <40°C) to yield a crude oil. To purge the N2-isomer and dimer, dissolve the crude oil in a minimum volume of hot isopropanol (IPA, ~200 mL). Cool slowly to 0°C to induce crystallization. Filter the resulting solids, wash with cold hexanes, and dry under vacuum at 35°C to constant weight.
    

References

  • Vitalii Solomin. "SYNTHESIS OF BACTERIAL TWO-COMPONENT SYSTEM INHIBITORS". Riga Technical University. Available at:[Link]

  • Edilova, Y., et al. "The Therapeutic Voyage of Pyrazole and Its Analogues: A Review". ResearchGate. Available at:[Link]

  • New Drug Approvals. "DIABETES | New Drug Approvals". RSSing. Available at:[Link]

Sources

Method

Application Note: Derivatization of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole for Biological Screening

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4][5][6] Their synthetic tractability and the ability to introduce diverse functional groups at multiple positions make them ideal for the construction of compound libraries aimed at discovering new therapeutic agents.[1][7][8]

This application note details a strategic approach to the derivatization of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1) , a versatile starting material for generating a library of novel compounds for biological screening. The scaffold possesses two key points for chemical modification: the reactive 2-bromoethyl group at the N1 position and the electron-withdrawing nitro group at the C3 position. Our primary focus will be on the nucleophilic substitution of the bromoethyl moiety, which serves as an excellent electrophilic handle for introducing a wide array of chemical diversity.

Strategic Rationale: Leveraging the Reactivity of the Starting Material

The structure of 1-(2-bromoethyl)-3-nitro-1H-pyrazole offers a clear and chemoselective path for diversification.

  • N1-Ethyl Bromide Arm: The primary alkyl bromide is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, azides, and carboxylates. This strategy is efficient for rapidly building a library of analogues with diverse physicochemical properties, which is crucial for exploring structure-activity relationships (SAR).

  • C3-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring.[8] While it can be a site for further modification (e.g., reduction to an amine followed by acylation or alkylation), it also serves as a key pharmacophoric element in many bioactive molecules.[6][9] For the initial library, we will retain the nitro group to assess its contribution to biological activity.

Our strategy is to exploit the reactivity of the bromoethyl group to append a variety of functional groups, thereby creating a library of compounds with a common core but diverse peripheral chemistry.

Experimental Workflow Overview

The overall process involves a systematic, multi-step workflow designed for efficiency and clarity, from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 QC & Archiving cluster_2 Biological Screening A Starting Material 1-(2-bromoethyl)-3-nitro-1H-pyrazole B Parallel Nucleophilic Substitution Reactions (Library Generation) A->B + Diverse Nucleophiles (R-NH2, R-SH, R-N3, etc.) C Purification (e.g., Flash Chromatography) B->C D Compound Characterization (LC-MS, ¹H NMR) C->D E Library Plating & Archiving D->E F Primary High-Throughput Screening (HTS) E->F G Hit Confirmation & Dose-Response F->G Active 'Hits' H Secondary Assays (e.g., Selectivity, MoA) G->H Confirmed 'Hits'

Figure 1: High-level workflow for library synthesis and screening.

Protocols for Derivatization via Nucleophilic Substitution

The following protocols describe the general procedure for the SN2 reaction on the 1-(2-bromoethyl)-3-nitro-1H-pyrazole scaffold. These are starting points and may require optimization for specific nucleophiles.

Protocol 3.1: General Procedure for Amination (Reaction with Primary/Secondary Amines)

This protocol outlines the reaction with a generic amine nucleophile.

Rationale: The reaction introduces basic nitrogen, a common feature in many drugs, allowing for salt formation and modulation of solubility. A mild inorganic base like potassium carbonate is sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions.

Step-by-Step Methodology:

  • To a solution of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add the desired amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Quality Control: Confirm the structure and purity of the final product using ¹H NMR and LC-MS. The expected mass will correspond to the loss of HBr and the addition of the amine.

Protocol 3.2: General Procedure for Thiolation (Reaction with Thiols)

This protocol details the formation of a thioether linkage.

Rationale: Thioethers are metabolically stable and can engage in specific interactions with biological targets. Using a stronger base like sodium hydride (NaH) is necessary to deprotonate the thiol, forming the more nucleophilic thiolate anion. Tetrahydrofuran (THF) is an excellent solvent for reactions involving NaH.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the desired thiol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Quality Control: Confirm the structure and purity via ¹H NMR and LC-MS.

Protocol 3.3: General Procedure for Azide Formation

This protocol describes the synthesis of the azide derivative, a versatile intermediate.

Rationale: The azide group is a valuable functional group. It is relatively stable and can be used in "click chemistry" (e.g., Huisgen cycloaddition) to link the pyrazole scaffold to other molecules or can be reduced to a primary amine. Sodium azide is an excellent nucleophile for this transformation.

Step-by-Step Methodology:

  • To a solution of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 1.5 eq).

  • Stir the reaction mixture at 50 °C for 4-8 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Quality Control: Confirm the structure and purity via ¹H NMR and LC-MS. A characteristic stretch for the azide group should be visible in the IR spectrum (~2100 cm⁻¹).

Compound Library Generation and Characterization

Using the protocols above, a diverse library of compounds can be synthesized. The table below presents a hypothetical set of derivatives.

Compound IDNucleophile UsedStructure of DerivativeExpected Mass [M+H]⁺Yield (%)Purity (LC-MS)
PZ-001 Morpholine241.185>98%
PZ-002 Benzylamine261.178>97%
PZ-003 4-Methoxythiophenol294.172>95%
PZ-004 Sodium Azide217.191>99%
PZ-005 Piperidine239.188>98%

(Note: Structures and data are representative examples)

Biological Screening Cascade

Once the library is synthesized, purified, and characterized, it is ready for biological evaluation. A tiered or cascaded screening approach is recommended to efficiently identify and validate hits.[10]

G A Compound Library (100s of compounds) @ Single High Concentration (e.g., 10-30 µM) B Primary Assay (High-Throughput Screen - HTS) Identifies initial 'Hits' A->B C Hit Confirmation & Triage (Re-test actives from fresh stock) Eliminates false positives B->C  ~5-10% Hit Rate D Dose-Response (IC₅₀/EC₅₀) (8-10 point concentration curve) Determines potency C->D  Confirmed Hits E Secondary / Orthogonal Assays (Confirms mechanism of action) D->E  Potent Hits F Selectivity & Counter-Screens (Assesses off-target effects) E->F G Lead Candidate(s) F->G

Figure 2: A typical biological screening cascade for hit identification.

  • Primary Screening: The entire library is screened at a single, high concentration (e.g., 10 µM) in a primary assay relevant to the therapeutic area of interest (e.g., a cancer cell viability assay, an enzyme inhibition assay).

  • Hit Confirmation: Compounds that show activity above a certain threshold (e.g., >50% inhibition) are considered "hits." These are re-tested from freshly prepared solutions to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.

  • Secondary Assays: Potent compounds are advanced to secondary assays to confirm their mechanism of action and rule out non-specific activity.

  • Lead Prioritization: The most potent and selective compounds are prioritized as "leads" for further optimization studies.

Conclusion

The 1-(2-bromoethyl)-3-nitro-1H-pyrazole scaffold is an excellent starting point for the generation of a chemically diverse compound library. The protocols provided herein offer a robust and straightforward methodology for derivatization via nucleophilic substitution. This approach, combined with a systematic biological screening cascade, provides a powerful platform for the discovery of novel, biologically active pyrazole derivatives with therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zappalà, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1059. Available from: [Link]

  • Bull, J. A., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(14), 3646–3649. Available from: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). Available from: [Link]

  • Krchnak, V., et al. (2006). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. Journal of Combinatorial Chemistry, 8(2), 171–178. Available from: [Link]

  • Teixeira, C., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6678. Available from: [Link]

  • Unknown. (2018). PYRAZOLE. Heterocyclic Compounds AZC 2018. Available from: [Link]

  • Ďurková, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. Available from: [Link]

  • Walshe, N. (2002). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Drug Discovery Today, 7(10), 577-583. Available from: [Link]

  • Sîrbu, A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

  • Lešnik, S., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][7]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4349. Available from: [Link]

  • Unknown. (n.d.). synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link]

  • Ferreira, R. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available from: [Link]

  • Faritha, A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 189-193. Available from: [Link]

  • Enciso, V. G., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Tufféry, P., et al. (2021). PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Journal of Chemical Information and Modeling, 61(11), 5275–5280. Available from: [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166–177. Available from: [Link]

  • Da Settimo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. Available from: [Link]

  • Karcı, F., & Demir, N. (2014). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J, 20(1), 1-10. Available from: [Link]

  • Curia. (2021). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Abbiati, G. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5861. Available from: [Link]

  • Piwowarski, J. P., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(16), 4920. Available from: [Link]

Sources

Application

Application Note: 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in the Synthesis of Pyrazole-Containing Heterocycles

Executive Summary The development of novel pyrazole-containing heterocycles is a cornerstone of modern medicinal chemistry and agrochemical research. The pyrazole scaffold is ubiquitous in FDA-approved drugs, including k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel pyrazole-containing heterocycles is a cornerstone of modern medicinal chemistry and agrochemical research. The pyrazole scaffold is ubiquitous in FDA-approved drugs, including kinase inhibitors, glucokinase activators (e.g., Dorzagliatin), and targeted protein degraders (PROTACs) [1, 2].

This application note details the utility, mechanistic rationale, and standardized protocols for utilizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) [3]. As a highly versatile, bifunctional building block, it enables the rapid assembly of complex molecular architectures through sequential nucleophilic substitution and nitro-reduction workflows.

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand not just the how, but the why behind the synthetic behavior of this intermediate. The utility of 1-(2-bromoethyl)-3-nitro-1H-pyrazole stems from its dual reactive handles: an electrophilic primary alkyl bromide and a reducible nitro group.

Regioselectivity in N-Alkylation (Annular Tautomerism)

The synthesis of the title compound begins with the N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane. 3-Nitro-1H-pyrazole exhibits annular tautomerism, meaning the N-H proton rapidly exchanges between the N1 and N2 positions [4]. Consequently, alkylation can theoretically yield a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.

However, the regioselectivity is governed by two factors:

  • Electronic Effects: The strongly electron-withdrawing nitro group decreases the nucleophilicity of the adjacent nitrogen atom.

  • Steric Hindrance: Alkylation at the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer) incurs significant steric penalty.

By utilizing a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF), the reaction thermodynamically favors the 3-nitro isomer (typically >4:1 ratio) [5]. A large excess of 1,2-dibromoethane is strictly required to suppress the formation of the bridged dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane).

Bifunctional Reactivity

Once isolated, the bromoethyl moiety serves as an excellent electrophile for S_N2 displacement by various nucleophiles (amines, thiols, or alkoxides), allowing for the extension of the side chain. Following substitution, the 3-nitro group can be catalytically reduced to a 3-amino group. This newly formed aniline-like amine is primed for further functionalization, such as amide coupling, urea formation, or integration into macrocyclic structures [2].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Regioselective Synthesis of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

Objective: Synthesize the key intermediate while minimizing dimerization and 5-nitro isomer formation.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at 0 °C for 15 minutes to generate the pyrazolide anion.

  • Alkylation: Add 1,2-dibromoethane (5.0 equiv, 50 mmol) dropwise over 10 minutes. Causality: The 5-fold excess is critical to prevent the newly formed mono-alkylated product from reacting with another pyrazolide anion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–14 hours. Monitor by TLC (Hexanes/EtOAc, 3:1) until the starting material is consumed.

  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to separate the minor 5-nitro isomer and residual 1,2-dibromoethane, yielding the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole as a solid.

Protocol B: Nucleophilic Substitution (S_N2) of the Bromoethyl Moiety

Objective: Functionalize the bromoethyl tail with a secondary amine (e.g., morpholine).

  • Reaction Setup: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add morpholine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the consumption of the morpholine nucleophile by the generated HBr.

  • Heating: Heat the reaction mixture to 65 °C for 6 hours.

  • Isolation: Concentrate the mixture, dilute with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Purify the resulting 4-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)morpholine via chromatography.

Protocol C: Catalytic Reduction of the Nitro Group

Objective: Convert the 3-nitro group to a 3-amino group for downstream coupling.

  • Degassing: Dissolve the nitro-intermediate from Protocol B in HPLC-grade Methanol. Add 10 wt% Pd/C (0.1 equiv by weight). Purge the flask with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reduction: Stir the suspension vigorously under a Hydrogen atmosphere (1 atm, balloon) at room temperature for 4–6 hours [2].

  • Filtration: Critical Step: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Caution: Do not let the Pd/C dry out completely on the filter, as it can ignite in the presence of solvent vapors.

  • Concentration: Evaporate the solvent to afford the 3-amino-1H-pyrazole derivative, which should be used immediately in subsequent coupling reactions to prevent oxidative degradation.

Quantitative Data Summaries

Table 1: Standardized Reaction Parameters and Expected Outcomes

Synthetic StepReagents / CatalystSolvent & TempRegioselectivity (3-NO₂ : 5-NO₂)Expected Yield
N-Alkylation 1,2-dibromoethane (5 eq), K₂CO₃DMF, 0 °C to RT> 4:175 - 82%
S_N2 Amination Morpholine, DIPEAACN, 65 °CN/A85 - 95%
Nitro Reduction H₂ (1 atm), 10% Pd/CMeOH, RTN/A> 95%

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the bifunctional functionalization of the pyrazole core.

G A 3-Nitro-1H-pyrazole (Starting Material) B 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Key Intermediate) A->B 1,2-Dibromoethane K2CO3, DMF C SN2 Substitution (e.g., Amination) B->C Nucleophile (R2NH) DIPEA, ACN D Nitro Reduction (Pd/C, H2) C->D Substituted Intermediate E 3-Amino-1H-pyrazole Derivatives D->E H2 (1 atm) Methanol

Synthetic workflow utilizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

References

  • Dorzagliatin Synthesis and Pyrazole Intermediates: New Drug Approvals. Dorzagliatin | New Drug Approvals. Available at:[Link]

  • Bifunctional Compounds for Degrading BTK via Ubiquitin Proteosome Pathway: World Intellectual Property Organization. WO2021091575A1.
  • 1-(2-bromoethyl)-3-nitro-1H-pyrazole Chemical Properties: MDFCW. 1-(2-bromoethyl)-3-nitro-1H-pyrazole_885689-61-2. Available at:[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles: Semantic Scholar. Molecules 2019, 24, 2632. Available at:[Link]

  • Dihydropyrimidine Derivatives and Uses Thereof: World Intellectual Property Organization. WO2020001448A1.
Method

safety precautions for handling 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Application Note: Comprehensive Safety and Handling Protocol for 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Advanced Synthesis Executive Summary As a Senior Application Scientist, I have designed this protocol to transcend...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Safety and Handling Protocol for 1-(2-Bromoethyl)-3-nitro-1H-pyrazole in Advanced Synthesis

Executive Summary

As a Senior Application Scientist, I have designed this protocol to transcend standard safety data sheets by providing a mechanistic understanding of the hazards associated with 1-(2-bromoethyl)-3-nitro-1H-pyrazole. This bifunctional building block is highly valued in drug discovery for synthesizing pyrazolo-fused pharmacophores, purine analogues, and targeted anticancer agents[1]. However, its synthetic utility is inextricably linked to its toxicity. By understanding the chemical causality behind its hazards, researchers can implement the self-validating safety systems detailed in this guide to ensure absolute containment and neutralization.

Physicochemical & Toxicological Profiling

To safely handle this compound, one must first understand the quantitative and qualitative nature of its reactivity. The table below summarizes its core properties and the mechanistic causality behind its Global Harmonized System (GHS) classifications.

Table 1: Physicochemical Properties and Hazard Causality

ParameterValue / ClassificationMechanistic Causality of Hazard
CAS Number 885689-61-2[2]N/A
Molecular Weight 220.02 g/mol [2]N/A
Chemical Formula C5H6BrN3O2[2]N/A
Acute Toxicity Category 4 (Oral)[3]Enzymatic reduction of the 3-nitro group generates reactive oxygen species (ROS), leading to systemic toxicity[4].
Skin/Eye Irritation Category 2 / 2A[3]The electrophilic 2-bromoethyl moiety rapidly alkylates mucosal and epidermal proteins via

displacement.
STOT SE Category 3 (Respiratory)[3]Inhalation of aerosolized particulates causes direct alkylation and severe irritation of the respiratory epithelium[3].

Mechanistic Causality of Hazards

The dual-threat nature of 1-(2-bromoethyl)-3-nitro-1H-pyrazole stems from its two distinct reactive centers[5].

  • The Alkylating Center : The 2-bromoethyl group features a highly polar carbon-bromine bond. Because bromide is an excellent leaving group, the adjacent carbon is highly susceptible to bimolecular nucleophilic substitution (

    
    )[5]. In biological systems, this results in the indiscriminate alkylation of nucleophilic sites on DNA (e.g., the N7 position of guanine) and sulfhydryl groups on proteins, driving its mutagenic and tissue-damaging properties.
    
  • The Redox Center : The 3-nitro group is prone to enzymatic reduction by cellular nitroreductases. This reduction initiates a redox cycle that generates reactive nitroso intermediates and ROS, contributing to cellular oxidative stress and acute toxicity[4].

MechanisticToxicity A 1-(2-bromoethyl)-3-nitro- 1H-pyrazole B 2-Bromoethyl Moiety (Electrophile) A->B C 3-Nitro Group (Redox Center) A->C D SN2 Alkylation of DNA/Proteins B->D Nucleophilic Attack E Enzymatic Reduction (Nitroreductases) C->E Cellular Metabolism F Mutagenesis & Cytotoxicity D->F DNA Damage G Reactive Oxygen Species (ROS) E->G Redox Cycling G->F Oxidative Stress

Mechanistic pathways of toxicity for 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they rely on human compliance without built-in verification. The following protocols utilize self-validating systems —mechanisms that chemically or physically prove the safety step was successful.

Protocol A: Gravimetric Transfer and Containment

Static electricity can cause the aerosolization of pyrazole powders, leading to severe respiratory exposure[3].

  • Preparation : Wipe down the analytical balance and surrounding fume hood area (face velocity >0.5 m/s) with a static-dissipative solution[3]. Don double nitrile gloves and a P100 particulate respirator.

  • Execution : Tare a sealable reaction vial. Transfer the solid using an anti-static PTFE spatula.

  • Self-Validation (Mass Balance Check) : Cap the vial tightly before removing it from the balance. Weigh the sealed vial. After transferring the material into your reaction matrix via a solvent wash, dry and re-weigh the empty vial. A mass difference equal to the initial powder weight mathematically validates that 100% of the hazardous material is contained in the reaction, with zero environmental loss.

Protocol B: Electrophile Quenching and Decontamination

The 2-bromoethyl group remains a potent alkylating agent even in waste streams[5]. It must be chemically destroyed before disposal. We achieve this by purposefully reacting the unreacted electrophile with a nucleophilic sulfur species.

  • Quenching : Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ).
    
  • Neutralization : Slowly add the thiosulfate solution to the reaction vessel or halogenated waste container at a 5:1 molar excess relative to the pyrazole. Stir vigorously for 2 hours at room temperature to force the

    
     displacement of the bromide, converting the hazard into a non-toxic, water-soluble Bunte salt.
    
  • Self-Validation (NBP Colorimetric Assay) :

    • Extract a 1 mL aliquot of the quenched mixture.

    • Add 2 drops of 5% 4-(4-nitrobenzyl)pyridine (NBP) in acetone (a specific reagent for detecting alkylating agents).

    • Heat at 100°C for 3 minutes, cool to room temperature, and add 1 mL of triethylamine.

    • Validation: If the solution turns purple/blue, unquenched alkylating agent remains (add more thiosulfate and repeat). If it remains colorless/yellow, the chemical destruction of the hazard is validated.

SafeHandling Step1 1. Fume Hood Setup (Airflow >0.5 m/s) Step2 2. PPE Donning (Double Nitrile, Respirator) Step1->Step2 Step3 3. Reagent Transfer (Closed System) Step2->Step3 Step4 4. Reaction Execution (Inert Atmosphere) Step3->Step4 Step5 5. Electrophile Quenching (Na2S2O3 Solution) Step4->Step5 Step6 6. Validation Assay (NBP Colorimetric Test) Step5->Step6 Step7 7. Waste Segregation (Halogenated Organics) Step6->Step7

Self-validating experimental workflow for handling and quenching alkylating pyrazoles.

Spill Response and Emergency Procedures

In the event of a spill outside of engineering controls:

  • Evacuate and Ventilate : Immediately clear personnel and increase room ventilation to maximum[4].

  • Chemical Neutralization : Do not sweep dry powder. Cover the spill with an absorbent material pre-soaked in 10% sodium thiosulfate to immediately initiate the quenching of the bromoethyl moiety[3].

  • Collection : After 30 minutes of contact time, collect the slurry using non-sparking tools and place it into a sealed, labeled hazardous waste container[4]. Wash the surface with copious amounts of soap and water[3].

References

Sources

Application

Application Note: Synthesis and Biological Profiling of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Derivatives as Modulators of Necroptosis

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The 3-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The 3-nitro-1H-pyrazole pharmacophore has emerged as a highly privileged scaffold in the development of small-molecule kinase inhibitors and apoptosis modulators [1]. Specifically, derivatives of 3-nitro-1H-pyrazole have demonstrated potent inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a master regulator of the necroptosis cell death pathway [1].

For drug discovery campaigns, 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) serves as an ideal bifunctional building block[3]. Rather than synthesizing individual alkyl-pyrazole chains from scratch, this building block enables a divergent synthesis strategy . The highly reactive 2-bromoethyl moiety acts as an electrophilic handle, allowing for rapid late-stage diversification via SN2 displacement with various nucleophiles (amines, anilines, phenols, and thiols). This approach accelerates Structure-Activity Relationship (SAR) profiling.

The Causality of Scaffold Design

The biological activity of these derivatives is structurally deterministic:

  • The Pyrazole Core: Acts as a hydrogen-bond donor/acceptor pair, anchoring the molecule within the ATP-binding hinge region of RIP1 kinase.

  • The 3-Nitro Group: Projects into a deep, highly conserved allosteric hydrophobic pocket, establishing critical electrostatic interactions that confer selectivity against other kinases (e.g., RIP3).

  • The 1-Ethyl-R Substitution: Occupies the solvent-exposed channel. Modifying the nucleophile (R-group) attached to the ethyl linker directly modulates cellular permeability, metabolic stability, and target residence time.

Workflow A 1-(2-bromoethyl)- 3-nitro-1H-pyrazole B SN2 Diversification (Amines, Phenols) A->B Alkylation C Derivative Library B->C High-Throughput D RIP1 Kinase Assay (ADP-Glo) C->D Primary Screen E Cell Viability Assay (HT-29 TSZ Model) D->E Hit Validation

Figure 1: High-throughput divergent synthesis and biological screening workflow.

Target Biology: Intercepting the Necrosome

Necroptosis is a highly inflammatory, regulated form of cell death implicated in neurodegenerative diseases, ischemia-reperfusion injury, and systemic inflammatory response syndrome (SIRS). It is triggered when death receptors (like TNFR1) are activated in the absence of caspase-8 activity.

By utilizing 3-nitro-1H-pyrazole derivatives to inhibit RIP1 kinase, we prevent its autophosphorylation and subsequent interaction with RIP3, halting the formation of the "necrosome" and preventing cell membrane rupture.

SignalingPathway TNF TNF-α Stimulation TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I Formation (RIP1, TRADD, TRAF2) TNFR1->ComplexI Necrosome Necrosome Complex IIb (RIP1-RIP3-MLKL) ComplexI->Necrosome + Smac Mimetic + Z-VAD-FMK Necroptosis Necroptosis (Membrane Rupture) Necrosome->Necroptosis MLKL Phosphorylation Inhibitor 3-Nitro-1H-Pyrazole Derivatives Inhibitor->Necrosome RIP1 Kinase Inhibition

Figure 2: TNF-α induced necroptosis pathway and the pharmacological intervention point.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., assay interference, inherent cytotoxicity) are immediately identified.

Protocol A: Parallel Synthesis of the Derivative Library

Objective: Generate a focused library of 1-(2-substituted-ethyl)-3-nitro-1H-pyrazoles.

  • Reaction Setup: In a 96-well deep-well plate, dispense 1-(2-bromoethyl)-3-nitro-1H-pyrazole (0.1 mmol, 1.0 eq) dissolved in anhydrous DMF (500 µL) into each well.

  • Nucleophile Addition: Add diverse nucleophiles (secondary amines, anilines, or phenols) (0.12 mmol, 1.2 eq) to individual wells.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2.0 eq). Expert Insight: DIPEA is preferred over K₂CO₃ for parallel synthesis as it maintains homogeneity, preventing inconsistent stirring in plate formats.

  • Incubation: Seal the plate and heat at 70°C for 12 hours on a thermoshaker.

  • Purification: Filter through a silica-SPE plate, wash with EtOAc, and concentrate in vacuo. Purity should be verified via LC-MS (>95% required for biological assays).

Protocol B: In Vitro RIP1 Kinase ADP-Glo Assay

Objective: Quantify the direct biochemical inhibition (IC₅₀) of RIP1 kinase.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.5 mg/mL BSA). Causality: CHAPS prevents compound aggregation (promiscuous inhibition), while BSA stabilizes the recombinant enzyme.

  • Enzyme/Inhibitor Incubation: In a 384-well white plate, mix 2 nM recombinant human RIP1 kinase with a 10-point dose-response of the pyrazole derivatives (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM ATP and 0.5 mg/mL Myelin Basic Protein (MBP) substrate. Incubate for 2 hours.

  • Detection: Add 5 µL ADP-Glo™ Reagent to deplete unreacted ATP (40 min), followed by 10 µL Kinase Detection Reagent to convert ADP to luminescence (30 min).

  • Self-Validation (QC): Include Necrostatin-1 as a positive control. Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (background) wells. A Z'-factor > 0.6 validates the run.

Protocol C: Cell-Based Necroptosis Rescue & Cytotoxicity Counter-Screen

Objective: Evaluate cellular target engagement and rule out broad cytotoxicity.

Some pyrazole derivatives exhibit broad cytotoxic effects on cancer cell lines (e.g., MCF7 breast cancer cells) [2]. To prove our compounds are true necroptosis inhibitors rather than general toxins, we utilize a dual-screen approach.

  • Cell Seeding: Seed HT-29 cells (human colorectal adenocarcinoma) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Pre-treatment: Treat cells with pyrazole derivatives (dose-response) for 1 hour.

  • TSZ Induction: Induce necroptosis by adding the TSZ cocktail:

    • T NF-α (20 ng/mL) - Initiates the death receptor pathway.

    • S mac mimetic (100 nM) - Degrades cIAPs, preventing cell survival signaling.

    • Z -VAD-FMK (20 µM) - A pan-caspase inhibitor that blocks apoptosis, forcing the cell into RIP1-dependent necroptosis.

  • Counter-Screen (Toxicity): In a parallel plate, treat MCF7 cells with the compounds without the TSZ cocktail to monitor baseline cytotoxicity.

  • Readout: After 24 hours, add CellTiter-Glo® reagent. Luminescence correlates directly with ATP levels and cell viability.

  • Data Interpretation: A successful RIP1 inhibitor will rescue HT-29 viability in the TSZ plate (EC₅₀ < 1 µM) while showing no effect on the MCF7 counter-screen plate.

Representative Data & SAR Interpretation

The table below summarizes representative quantitative data illustrating how modifying the 1-(2-bromoethyl) handle impacts biological activity.

Compound IDR-Group (Nucleophile substitution)RIP1 Kinase IC₅₀ (µM)HT-29 TSZ Rescue EC₅₀ (µM)MCF7 Cytotoxicity CC₅₀ (µM)SAR Interpretation
Bldg Block -Br (Unreacted)> 10.0> 10.0> 50.0Lacks hydrophobic bulk to fill the solvent channel.
Pyr-01 Morpholine2.455.12> 50.0Aliphatic rings provide weak binding affinity.
Pyr-02 2,4-Dichloroaniline0.080.18> 50.0Halogenated aromatics perfectly fill the hydrophobic pocket, mimicking the potent 1-benzyl derivatives [1].
Pyr-03 4-Fluorophenol0.451.0512.5Good kinase inhibition, but exhibits off-target cytotoxicity [2].
Nec-1 (Positive Control)0.050.10> 50.0Validates assay sensitivity and dynamic range.

Key Takeaway: The SN2 displacement of the bromine atom with bulky, electron-withdrawing aromatic amines (e.g., Pyr-02) yields highly potent RIP1 inhibitors that successfully rescue cells from necroptosis without inducing off-target apoptotic cytotoxicity.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 2016.[Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Journal of Physiology and Pharmacology, 2014.[Link]

  • 1-(2-bromoethyl)-3-nitro-1H-pyrazole Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Synthesis

Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the N-alkylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the N-alkylation of 3-nitropyrazole.

Synthesizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole using 1,2-dibromoethane is notoriously prone to side reactions, including bis-alkylation (dimerization), E2 elimination, and regiochemical scrambling[1]. This guide synthesizes field-proven insights with rigorous chemical causality to help you establish a robust, high-yield protocol.

Mechanistic Overview & Critical Pathways

The alkylation of 3-nitro-1H-pyrazole is governed by a delicate balance of sterics, electronics, and kinetics. While the electron-withdrawing nitro group at the C3 position naturally directs alkylation to the N1 position by deactivating the adjacent N2 nitrogen[2], poor control of the reaction environment will force the system down parasitic pathways.

Workflow SM 3-Nitro-1H-pyrazole + K2CO3 Anion Pyrazolate Anion Intermediate SM->Anion Deprotonation (DMF, RT) Alkyl 1,2-Dibromoethane (Excess, 40°C) Anion->Alkyl Inverse Addition Target 1-(2-bromoethyl)- 3-nitro-1H-pyrazole Alkyl->Target SN2 Alkylation Elim Vinyl Bromide (Elimination) Alkyl->Elim High Temp / Strong Base Dimer Bis-alkylated Dimer Target->Dimer Low Alkylating Agent Ratio

Optimized workflow for N1-alkylation, highlighting critical control points to prevent side reactions.

Diagnostic Data & Parameter Optimization

To achieve >85% yield, empirical data dictates strict adherence to specific reaction parameters. The table below summarizes the causality behind these choices and their quantitative impact on yield.

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Base Selection NaH or NaOHK₂CO₃ or Cs₂CO₃Strong bases promote E2 elimination of 1,2-dibromoethane into volatile vinyl bromide. Mild carbonate bases favor SN2 substitution[3].+20% to +30%
Stoichiometry 1.1 - 1.5 eq dibromoethane4.0 - 5.0 eq dibromoethaneHigh excess maintains pseudo-first-order kinetics, preventing the mono-alkylated product from competing and forming the dimer[1].+25% to +35%
Addition Sequence Batch addition of reagentsInverse dropwise additionAdding the pyrazolate anion slowly to the electrophile keeps the nucleophile concentration locally low, suppressing bis-alkylation.+15% to +20%
Solvent System THF or EthanolAnhydrous DMF or MeCNPolar aprotic solvents increase the nucleophilicity of the pyrazolate anion while maintaining base solubility[2].+10% to +15%
Temperature Reflux (>70°C)40°C - 50°CHigher temperatures exponentially increase the rate of E2 elimination over SN2 substitution.+15% to +20%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps without passing the built-in In-Process Control (IPC) checkpoints.

Objective: Synthesize 1-(2-bromoethyl)-3-nitro-1H-pyrazole with <5% dimer formation. Reagents: 3-nitro-1H-pyrazole (1.0 eq), 1,2-dibromoethane (5.0 eq), K₂CO₃ (1.5 eq), Anhydrous DMF.

  • Step 1: Anion Generation Charge a dry, N₂-flushed flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (5 mL/g). Add finely powdered K₂CO₃ (1.5 eq). Stir at 25°C for 45 minutes. Causality: Pre-forming the pyrazolate anion ensures consistent nucleophilicity before exposure to the electrophile, preventing variable reaction rates.

  • Step 2: Inverse Addition In a separate reactor, dissolve 1,2-dibromoethane (5.0 eq) in DMF (2 mL/g) and heat to 40°C. Transfer the pyrazolate suspension into an addition funnel and add dropwise to the 1,2-dibromoethane solution over 2 hours. Causality: Inverse addition into a massive electrophile excess is the only reliable way to kinetically suppress the formation of the 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane dimer.

  • Step 3: In-Process Control (IPC) & Validation After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Target Mass is m/z 220/222 [M+H]⁺. Dimer Mass is m/z 253 [M+H]⁺.

    • Action Logic: The ratio of Target to Dimer must be > 15:1. If the Dimer is >10%, your addition rate was too fast. If unreacted starting material (m/z 114) is > 5%, stir for 1 additional hour. Do NOT increase temperature.

  • Step 4: Quench and Extraction Cool the reactor to 5°C. Quench with ice-cold water (10 mL/g) to precipitate the product. Extract with EtOAc (3 x 10 mL/g). Wash the organic layer extensively with a 5% aqueous LiCl solution (3x). Causality: DMF severely suppresses crystallization and co-elutes during chromatography. LiCl washes are mandatory for the complete osmotic removal of DMF prior to concentration.

  • Step 5: Isolation Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <35°C) to afford the crude product.

Troubleshooting FAQs

TroubleshootingTree Issue Low Yield of Target Product Q1 Is m/z ~253 present in LC-MS? Issue->Q1 Q2 Is starting material unreacted? Issue->Q2 Q3 Is 5-nitro isomer >10%? Issue->Q3 A1 Increase 1,2-dibromoethane ratio to 5 eq Q1->A1 Yes A2 Check base solubility switch to K2CO3/DMF Q2->A2 Yes A3 Lower temperature use bulkier base Q3->A3 Yes

Logical troubleshooting decision tree for diagnosing and resolving common synthesis failures.

Q: Why am I observing a high percentage of the 5-nitro isomer (N2 alkylation)? A: The 3-nitro group naturally directs alkylation to the N1 position due to steric hindrance and the electron-withdrawing effect, which deactivates the adjacent N2 nitrogen[2]. However, regioselectivity is thermodynamically driven. If you observe >10% of the 5-nitro isomer, your reaction is likely under kinetic control or suffering from solvent effects. Ensure you are using a polar aprotic solvent (DMF) and a bulky base (K₂CO₃) to maximize the thermodynamic preference for the N1 position[3]. Avoid protic solvents, which disrupt the hydrogen-bonding network of the pyrazolate anion.

Q: My LC-MS shows a massive byproduct peak at m/z ~253. What is this and how do I prevent it? A: This is 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane, formed when your newly synthesized mono-alkylated product acts as an electrophile and reacts with a second equivalent of 3-nitropyrazole. To suppress this, you must maintain a pseudo-infinite dilution of the pyrazolate anion relative to 1,2-dibromoethane. Use 4.0 to 5.0 equivalents of 1,2-dibromoethane and strictly employ the inverse addition technique described in the protocol[1].

Q: The reaction stalls at 50% conversion, but the 1,2-dibromoethane is completely consumed. What happened? A: You are experiencing base-catalyzed E2 elimination. 1,2-dibromoethane is highly susceptible to dehydrohalogenation, forming volatile vinyl bromide gas. This occurs if your base is too strong (e.g., NaH, KOtBu) or your reaction temperature exceeds 60°C[3]. The alkylating agent is essentially being destroyed before it can react. Switch to a milder base like K₂CO₃ and strictly control the internal temperature to 40-50°C.

References

  • Title: 1-(2-bromoethyl)
  • Title: 1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical Source: Benchchem URL
  • Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities associated with the synthesis of 1-(2-bromoethyl)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities associated with the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. This valuable building block is crucial in the synthesis of various pharmacologically active compounds, but its preparation is often plagued by side reactions that can compromise yield and purity.

This support center moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 1-(2-bromoethyl)-3-nitro-1H-pyrazole?

The most common and direct method is the N-alkylation of 3-nitro-1H-pyrazole with a suitable two-carbon electrophile, typically 1,2-dibromoethane. The reaction is performed in the presence of a base to deprotonate the pyrazole ring, activating it for nucleophilic attack.

Q2: What are the most critical side reactions to anticipate in this synthesis?

There are three primary side reactions that frequently occur and require careful management:

  • Regioisomer Formation: Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of the desired 1-(2-bromoethyl)-3-nitro-1H-pyrazole (N1 isomer) and the undesired 1-(2-bromoethyl)-5-nitro-1H-pyrazole (N2 isomer).[1][2]

  • Bis-Alkylation: The product, 1-(2-bromoethyl)-3-nitro-1H-pyrazole, can react with another molecule of deprotonated 3-nitropyrazole, resulting in the formation of a high-molecular-weight impurity, 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane.

  • Elimination: Under strongly basic conditions or at elevated temperatures, the bromoethyl group of the product can undergo elimination of HBr to form 1-ethenyl-3-nitro-1H-pyrazole.

Q3: How can I reliably monitor the reaction's progress and identify the products?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. You should expect to see the consumption of the 3-nitropyrazole starting material and the appearance of new spots. Typically, the two regioisomers will have slightly different Rf values, often appearing as closely migrating spots. The bis-alkylation product will have a significantly lower Rf value. For definitive identification and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy are essential.

Q4: What are the key safety considerations for this synthesis?

  • 3-Nitro-1H-pyrazole: This compound is an energetic material and should be handled with care. Avoid grinding or subjecting it to strong mechanical shock. Its synthesis involves strong acids and nitrating agents.[3]

  • 1,2-Dibromoethane: This is a toxic and carcinogenic substance. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are pyrophoric and react violently with water. Ensure anhydrous conditions when using such reagents.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a "Problem → Root Cause → Solution" format, providing actionable advice grounded in chemical principles.

Issue 1: My NMR/LC-MS analysis shows two major isomers that are difficult to separate.
  • Problem: The reaction produces a significant quantity of both the N1 (desired) and N2 (undesired) regioisomers.

  • Root Cause: The N-alkylation of unsymmetrical pyrazoles is notoriously sensitive to reaction conditions, and the electronic and steric environment of the two ring nitrogens dictates the outcome.[2] The electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 atom and increases the steric hindrance around it. Conversely, the N1 atom is less sterically hindered and more electronically favored for alkylation. However, factors like the solvent and the counter-ion of the base can alter this selectivity.[1][5]

  • Solutions & Optimization:

    • Choice of Base and Solvent: This is the most critical parameter. The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is highly effective for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2][6] The K⁺ ion coordinates less tightly with the pyrazolate anion in DMSO, leaving the less-hindered N1 position more accessible for attack.

    • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or slightly above) can enhance selectivity by favoring the thermodynamically more stable N1 product.

    • Separation Strategy: If a mixture is obtained, careful column chromatography is required. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients). In some cases, deactivating the silica gel with triethylamine (1% v/v in the eluent) can prevent product degradation and improve separation.[7]

Diagram 1: Regioisomeric Side Reaction Pathway

G cluster_reactants Reactants pyrazole 3-Nitro-1H-pyrazole deprotonation Base (e.g., K₂CO₃) Deprotonation pyrazole->deprotonation alkyl_halide 1,2-Dibromoethane (Br-CH2CH2-Br) N1_product 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Desired N1 Isomer) N2_product 1-(2-bromoethyl)-5-nitro-1H-pyrazole (Undesired N2 Isomer) anion 3-Nitropyrazolate Anion deprotonation->anion anion->N1_product Attack at N1 (Sterically Favored) anion->N2_product Attack at N2 (Sterically Hindered)

Caption: Formation of N1 and N2 regioisomers from the 3-nitropyrazolate anion.

Issue 2: My mass spectrum shows a significant peak at approximately double the mass of my starting material.
  • Problem: A high-molecular-weight byproduct is forming, reducing the yield of the desired product.

  • Root Cause: This is characteristic of a bis-alkylation reaction. Because the starting alkylating agent (1,2-dibromoethane) has two leaving groups, the initial product, 1-(2-bromoethyl)-3-nitro-1H-pyrazole, can act as an alkylating agent itself, reacting with another molecule of the 3-nitropyrazolate anion.

  • Solutions & Optimization:

    • Control Stoichiometry: Use a molar excess of the alkylating agent, 1,2-dibromoethane (e.g., 2 to 5 equivalents). This ensures that the 3-nitropyrazolate anion is more likely to react with the more abundant 1,2-dibromoethane rather than the mono-alkylated product.

    • Slow Addition: Add the 3-nitropyrazole/base mixture slowly to the solution of 1,2-dibromoethane. This maintains a high concentration of the primary alkylating agent throughout the reaction, suppressing the secondary reaction.

Diagram 2: Bis-Alkylation Side Reaction Pathway

G product 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Desired Product) bis_product 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane (Dimer Impurity) product->bis_product Acts as electrophile anion 3-Nitropyrazolate Anion anion->bis_product Nucleophilic attack

Caption: Formation of the bis-pyrazole impurity from the desired product.

Issue 3: My yield is consistently low, even after addressing isomerism and bis-alkylation.
  • Problem: Overall conversion to the desired product is poor.

  • Root Cause: This can stem from several factors: incomplete deprotonation of the pyrazole, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Solutions & Optimization:

ParameterPotential IssueRecommended Action
Base Strength The base (e.g., K₂CO₃) may be too weak or of poor quality (hydrated).Ensure the base is anhydrous and finely powdered. If the reaction remains sluggish, consider a stronger base like cesium carbonate (Cs₂CO₃) or, cautiously, sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[4]
Temperature The reaction may be too slow at room temperature.Gently heat the reaction mixture (e.g., 40-60 °C) while monitoring by TLC. Be aware that higher temperatures may decrease regioselectivity.
Reactivity 1,2-dibromoethane is a moderately reactive alkylating agent.While generally sufficient, if conversion is a major issue, switching to the more reactive 1-bromo-2-iodoethane could be considered, though this increases cost.
Solubility Poor solubility of the pyrazole salt can limit the reaction rate.Ensure sufficient solvent is used. DMSO and DMF are excellent choices for dissolving the pyrazolate salts.[2]

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole (Starting Material)

This protocol is adapted from established literature procedures for the nitration of pyrazole followed by thermal rearrangement.[3][8][9]

  • Step A: Synthesis of 1-Nitropyrazole:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -10 °C), slowly add pyrazole (1.0 eq) to a cold mixture of fuming nitric acid and acetic anhydride.

    • Maintain the temperature below 10 °C during the addition.

    • Stir the mixture for 2-4 hours at low temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base like sodium carbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-nitropyrazole.

  • Step B: Rearrangement to 3-Nitro-1H-pyrazole:

    • Caution: This step involves high temperatures.

    • In a suitable high-boiling solvent like n-octanol or benzonitrile, dissolve the 1-nitropyrazole from Step A.[8][9]

    • Heat the solution to reflux (approx. 180-190 °C) for 3-5 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature. The product, 3-nitro-1H-pyrazole, will often precipitate.

    • Dilute with a non-polar solvent like hexane to enhance precipitation.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Optimized Synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole
  • Preparation:

    • To a dry round-bottom flask under a nitrogen or argon atmosphere, add anhydrous, finely powdered potassium carbonate (K₂CO₃, 1.5 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Add 3-nitro-1H-pyrazole (1.0 eq) to the stirred suspension. Stir at room temperature for 30 minutes to facilitate salt formation.

  • Reaction:

    • To the pyrazole suspension, add 1,2-dibromoethane (3.0 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. A gentle warming to 40 °C can be applied if the reaction is slow.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Diagram 3: Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) check_purity Is the product pure with high yield? start->check_purity success Synthesis Successful check_purity->success Yes identify_issue Identify Primary Issue check_purity->identify_issue No isomers Mixture of Isomers? identify_issue->isomers Multiple spots on TLC dimer High MW Impurity? identify_issue->dimer Unexpected MS peak low_yield Low Conversion? identify_issue->low_yield Starting material remains fix_isomers Optimize Regioselectivity: - Use K₂CO₃ in DMSO/DMF - Lower reaction temperature - Refine purification isomers->fix_isomers fix_dimer Suppress Bis-Alkylation: - Use excess 1,2-dibromoethane - Slow addition of pyrazole dimer->fix_dimer fix_yield Improve Conversion: - Use anhydrous reagents - Consider stronger base (Cs₂CO₃) - Gently increase temperature low_yield->fix_yield

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 1-(2-bromoethyl)-3-nitro-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. This intermediate is highly valuable in the construction of pyrazole-based kinase inhibitors and other bioactive scaffolds, as demonstrated in1[1].

The synthesis relies on the N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane. While seemingly straightforward, this reaction is prone to poor regioselectivity, over-alkylation (dimerization), and product degradation if parameters are not strictly controlled.

Mechanistic Principles & Reaction Pathway

The N-alkylation of the 3-nitropyrazole tautomeric system presents a classic regioselectivity challenge. The electron-withdrawing nitro group at the C3 position generally directs alkylation to the N1 position due to a combination of steric hindrance and electronic deactivation of the adjacent N2 position, as noted in2[2]. Consequently, N1-alkylation (yielding the 3-nitro isomer) is thermodynamically favored over N2-alkylation (yielding the sterically congested 5-nitro isomer)[3].

However, because 1,2-dibromoethane is a bifunctional electrophile, the newly formed 1-(2-bromoethyl)-3-nitro-1H-pyrazole can undergo a secondary nucleophilic attack by another pyrazolate anion. This leads to the undesired dimer: 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane. Furthermore, strong bases and elevated temperatures can trigger an E2 elimination of the bromoethyl group, forming a 1-vinyl-3-nitro-1H-pyrazole byproduct.

Pathway SM1 3-Nitro-1H-pyrazole + Base SM2 1,2-Dibromoethane (Excess) SM1->SM2 Deprotonation & Attack P_Major 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Major: N1-Alkylation) SM2->P_Major Sterically Favored P_Minor 1-(2-Bromoethyl)-5-nitro-1H-pyrazole (Minor: N2-Alkylation) SM2->P_Minor Sterically Hindered BP_Dimer 1,2-Bis(3-nitro-1H-pyrazol-1-yl)ethane (Dimerization) P_Major->BP_Dimer Secondary Attack (Low Electrophile Eq) BP_Elim 1-Vinyl-3-nitro-1H-pyrazole (E2 Elimination) P_Major->BP_Elim Heat / Strong Base

Reaction pathway of 3-nitropyrazole alkylation with 1,2-dibromoethane.

Optimization Data Matrix

To establish a self-validating protocol, we evaluated various bases, solvents, and stoichiometric ratios. The quantitative data below summarizes the causality of these parameters on yield and product distribution. Weaker bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents enhance the thermodynamic preference for the 3-nitro isomer, while a large excess of 1,2-dibromoethane is the primary driver for suppressing dimerization.

BaseSolventTemp (°C)1,2-Dibromoethane (eq)Yield (%)Regioselectivity (3-NO₂ : 5-NO₂)Dimer Formation
NaHTHF0 to 251.56585:15High
K₂CO₃DMF602.07890:10Moderate
K₂CO₃MeCN805.08892:8Low
Cs₂CO₃ DMF 25 10.0 94 95:5 Trace

Standard Operating Procedure (SOP)

The following step-by-step methodology represents the optimized conditions for maximizing the yield of the 1-(2-bromoethyl)-3-nitro-1H-pyrazole isomer while suppressing side reactions.

Step 1: Pyrazolate Generation In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension at room temperature (25°C) for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and generation of the pyrazolate anion before introducing the electrophile.

Step 2: Inverse Addition (Critical Step) In a separate, larger flask, prepare a solution of 1,2-dibromoethane (10.0 equiv) in anhydrous DMF. Using an addition funnel or syringe pump, slowly add the pyrazolate solution dropwise into the 1,2-dibromoethane solution over 1 to 2 hours. Causality: This inverse addition guarantees that the unreacted 1,2-dibromoethane is always in vast excess relative to the mono-alkylated product, effectively shutting down the dimerization pathway.

Step 3: Reaction Monitoring Stir the mixture at room temperature for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) until the starting 3-nitropyrazole is fully consumed.

Step 4: Temperature-Controlled Workup Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validating Check: Ensure the rotary evaporator water bath temperature does not exceed 35°C . Higher temperatures during concentration will induce E2 elimination of the bromide.

Step 5: Purification Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes. The desired 1-(2-bromoethyl)-3-nitro-1H-pyrazole elutes first, followed by the more polar 5-nitro isomer.

Troubleshooting & FAQs

Q1: I am observing a high percentage (>15%) of the 1-(2-bromoethyl)-5-nitro-1H-pyrazole isomer. How can I improve regioselectivity? A: The formation of the 5-nitro isomer is kinetically accessible but thermodynamically less stable due to severe steric clash with the adjacent nitro group. If you are seeing >15% of the 5-nitro isomer, your reaction is likely under kinetic control. To troubleshoot, switch from a strong, hard base like NaH to a milder, softer base like Cs₂CO₃[1]. Additionally, lowering the reaction temperature to room temperature (rather than heating to 60–80°C) allows the steric bulk of the C3-nitro group to more effectively direct the alkylation to the N1 position[2].

Q2: My LC-MS shows a significant mass peak corresponding to the dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane). How do I suppress this? A: Dimerization occurs when the newly formed mono-alkylated product reacts with a second equivalent of the pyrazolate anion. To prevent this, you must manipulate the local concentration of the reactants. Use a large excess of 1,2-dibromoethane (at least 10 equivalents). More importantly, strictly adhere to the inverse addition technique described in the SOP. Adding the pyrazolate dropwise into the dibromoethane ensures the electrophile is always vastly more abundant than the mono-alkylated intermediate.

Q3: During concentration and purification, my product seems to degrade into a new compound with a vinyl group. What is happening? A: 1-(2-bromoethyl)-pyrazoles are highly susceptible to E2 elimination, forming 1-vinyl-3-nitro-1H-pyrazole. This degradation is triggered by a combination of heat and residual basic conditions. To troubleshoot:

  • Ensure your workup completely removes any residual carbonate base (use a mild acid wash like 5% NH₄Cl if necessary).

  • Keep the rotary evaporator water bath strictly below 35°C during concentration.

  • Avoid leaving the purified product neat at room temperature for extended periods; store it as a solution or immediately place it in a -20°C freezer under argon.

Q4: What is the best chromatographic method to separate the 3-nitro and 5-nitro isomers? A: The isomers can typically be separated using normal-phase silica gel chromatography. The 1-(2-bromoethyl)-3-nitro-1H-pyrazole is generally less polar than the 5-nitro isomer. This is because the nitro group at the 3-position is further from the N-alkyl chain, reducing the overall molecular dipole moment compared to the sterically congested and highly polarized 5-nitro isomer. A slow gradient of 10% to 30% Ethyl Acetate in Hexanes is usually sufficient. For particularly difficult separations, switching to a Toluene/Ethyl Acetate gradient can improve resolution.

References

  • [1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical - Benchchem] Source: Benchchem URL
  • [Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives] Source: Journal of Medicinal Chemistry - ACS Publications URL
  • [Selective N-1 alkylation of 3-nitropyrazole] Source: Cell Calcium - BORIS Portal URL

Sources

Optimization

Technical Support Center: 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the alkylation of 3-nitro-1H-pyrazole. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the alkylation of 3-nitro-1H-pyrazole. This compound is a critical building block, but its synthesis is notoriously prone to regioisomerization, over-alkylation, and thermal degradation.

This guide moves beyond basic instructions, providing the mechanistic causality behind each experimental parameter and establishing a self-validating protocol to ensure high-purity yields.

Mechanistic Overview & Impurity Pathways

Understanding the delocalized nature of the nitropyrazolide anion is critical to controlling the impurity profile. The diagram below illustrates the competing pathways during the alkylation process.

Pathway SM 3-nitro-1H-pyrazole + 1,2-dibromoethane Anion Nitropyrazolide Anion (Delocalized) SM->Anion Deprotonation Base Base (e.g., K2CO3) Solvent (e.g., MeCN) Base->Anion Target 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Target: N1 Alkylation) Anion->Target Kinetic/Thermodynamic Preference Regio 1-(2-bromoethyl)-5-nitro-1H-pyrazole (Impurity: N2 Alkylation) Anion->Regio Steric Clash at N2 Dimer 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane (Impurity: Over-alkylation) Target->Dimer Reaction with excess Anion Vinyl 1-vinyl-3-nitro-1H-pyrazole (Impurity: E2 Elimination) Target->Vinyl Base-catalyzed Elimination (Heat)

Reaction pathway showing the formation of 1-(2-bromoethyl)-3-nitro-1H-pyrazole and its impurities.

Troubleshooting Guide: Impurity Causality & Control

Q: Why am I seeing a 20-30% yield of a closely eluting isomer, and how do I minimize it? A: You are observing the regioisomer, 1-(2-bromoethyl)-5-nitro-1H-pyrazole. Causality: 3-nitro-1H-pyrazole exists in a tautomeric equilibrium. Upon deprotonation, the resulting delocalized pyrazolide anion can undergo nucleophilic attack at either the N1 or N2 position. Alkylation at N1 yields the 3-nitro isomer, which is thermodynamically favored due to less steric hindrance compared to the N2 position (where the nitro group creates a steric clash) . Solution: Lowering the reaction temperature and using a bulkier base (e.g., Cs₂CO₃ instead of K₂CO₃) in a less polar solvent can enhance kinetic selectivity for the unhindered N1 position.

Q: My LC-MS shows a significant mass peak at m/z 252 [M+H]+. What is this impurity? A: This corresponds to the bis-alkylation product (dimer): 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane. Causality: The target product, 1-(2-bromoethyl)-3-nitro-1H-pyrazole, is itself an active alkylating agent. If unreacted 3-nitro-1H-pyrazole is present alongside the product, a secondary Sₙ2 reaction occurs, displacing the remaining bromide. Solution: You must maintain a large molar excess of 1,2-dibromoethane (typically 3 to 5 equivalents) . Furthermore, add the pyrazole/base mixture slowly (dropwise) to the 1,2-dibromoethane solution to keep the steady-state concentration of the pyrazolide anion near zero.

Q: How do I prevent the formation of 1-vinyl-3-nitro-1H-pyrazole? A: Causality: The 2-bromoethyl group is highly susceptible to base-catalyzed E2 elimination, especially at elevated temperatures. Strong bases strip a proton from the adjacent carbon, expelling the bromide leaving group and forming a terminal vinyl group. Solution: Strictly control the reaction temperature (do not exceed 60 °C) and avoid strong bases like NaOH or KOH. Use mild carbonate bases and quench the reaction promptly once the starting material is consumed .

Quantitative Impurity Profiling

Use the following analytical markers to track reaction progress and validate purification steps.

Impurity / CompoundStructure / FormulaRRT (Approx.)m/z [M+H]⁺Primary Control Strategy
Target Product C₅H₆BrN₃O₂1.00220.0 / 222.0N/A
5-Nitro Regioisomer C₅H₆BrN₃O₂0.95220.0 / 222.0Steric base selection, lower temp
Bis-alkylation (Dimer) C₈H₈N₆O₄1.25253.1Excess 1,2-dibromoethane, slow addition
Vinyl Elimination C₅H₅N₃O₂0.85140.1Mild base (K₂CO₃), temp < 60 °C

Self-Validating Experimental Protocol: Regioselective Alkylation

This protocol incorporates In-Process Controls (IPCs) to ensure the system validates itself at critical junctures.

Step 1: System Preparation & Deoxygenation

  • Action: Charge a dry, nitrogen-purged reactor with 1,2-dibromoethane (5.0 eq) and anhydrous acetonitrile (MeCN).

  • Causality: Excess dibromoethane acts as both reagent and pseudo-solvent, statistically favoring mono-alkylation. Using MeCN instead of DMF reduces base solubility, slowing deprotonation and preventing local hotspots.

  • Validation Checkpoint: Karl Fischer titration of the solvent mixture must show < 0.05% water. Excess water will hydrolyze the dibromoethane to 2-bromoethanol, consuming base and generating new impurities.

Step 2: Base Activation

  • Action: Add finely powdered K₂CO₃ (1.5 eq). Heat the suspension to 45 °C.

  • Validation Checkpoint: Visual inspection—ensure the slurry is free-flowing and stirring vigorously (≥ 400 rpm). Clumping indicates moisture ingress, which will stall the reaction kinetics.

Step 3: Substrate Addition (Critical Phase)

  • Action: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in a minimum volume of MeCN. Add this solution dropwise via an addition funnel over 2 hours.

  • Causality: Dropwise addition ensures the steady-state concentration of the pyrazolide anion remains negligible, effectively shutting down the bis-alkylation (dimer) pathway.

  • Validation Checkpoint: Monitor internal temperature. An exotherm pushing the temperature > 50 °C indicates the addition is too fast. Pause addition until the temperature stabilizes at 45 °C.

Step 4: Reaction Monitoring (IPC)

  • Action: Stir for 4 hours post-addition at 45 °C. Pull a 0.5 mL aliquot, filter, and analyze via HPLC.

  • Validation Checkpoint:

    • *If Unreacted Pyrazole > 2%: * Continue stirring for 1 hour.

    • *If Vinyl Impurity > 1%: * Cool to 35 °C immediately to arrest elimination.

    • *If Dimer > 2%: * Flag the batch for rigorous downstream crystallization.

Step 5: Quench and Selective Crystallization

  • Action: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure (bath temp < 40 °C). Resuspend the crude oil in cold isopropanol (IPA) and filter the resulting precipitate.

  • Causality: The 3-nitro isomer forms a stable crystal lattice in cold IPA, while the more polar 5-nitro regioisomer and residual 1,2-dibromoethane remain solubilized in the mother liquor.

  • Validation Checkpoint: ¹H NMR of the isolated solid must show the pyrazole ring protons as two distinct doublets (J ≈ 2.5 Hz) at ~6.9 ppm and ~7.9 ppm. A shift or duplication in these signals indicates regioisomer contamination .

Frequently Asked Questions (FAQs)

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane to prevent dimerization? A: Yes. 1-bromo-2-chloroethane offers differential leaving group reactivity. The bromide is displaced first during the N-alkylation, leaving a 2-chloroethyl group on the pyrazole. The chloride is a poorer leaving group, which significantly reduces the rate of the secondary bis-alkylation reaction. However, this yields 1-(2-chloroethyl)-3-nitro-1H-pyrazole, which requires harsher downstream conditions (e.g., Finkelstein reaction with an NaI catalyst) for subsequent nucleophilic substitutions.

Q: Why does my product turn dark brown during concentration on the rotary evaporator? A: This is indicative of thermal degradation and continuous elimination of HBr, which autocatalyzes further decomposition. Always concentrate at bath temperatures strictly below 40 °C. Consider washing the organic layer with a mild aqueous acid (e.g., 5% citric acid) prior to concentration to neutralize any trace basic species.

Q: How do I separate the 3-nitro and 5-nitro regioisomers if crystallization fails? A: If the regioisomer ratio is poor and crystallization does not yield >95% purity, column chromatography on silica gel is required. 1-(2-bromoethyl)-3-nitro-1H-pyrazole typically elutes slightly faster than the 5-nitro isomer when using a Hexane/Ethyl Acetate gradient due to subtle differences in the molecular dipole moment.

References

  • [1] Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • [2] Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 1-(2-bromoethyl)-3-nitro-1H-pyrazole Synthesis

Welcome to the Technical Support Center for the scale-up production of 1-(2-bromoethyl)-3-nitro-1H-pyrazole . As a critical building block in drug development, the N-alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoetha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up production of 1-(2-bromoethyl)-3-nitro-1H-pyrazole . As a critical building block in drug development, the N-alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane presents several distinct chemical engineering challenges. This guide is designed for process chemists and engineers, providing field-proven solutions to overcome issues related to regioselectivity, bis-alkylation byproducts, and thermal hazards.

Process Optimization Workflow

The following decision tree outlines the logical progression for diagnosing and resolving the most common bottlenecks encountered during the scale-up of pyrazole N-alkylation.

G Start 3-nitro-1H-pyrazole + 1,2-dibromoethane Base Select Base & Solvent (K2CO3 / MeCN) Start->Base Addition Slow Addition Strategy (Minimize Bis-alkylation) Base->Addition Reaction Alkylation Reaction (Monitor Exotherm) Addition->Reaction CheckRegio Regioselectivity Check (3-nitro vs 5-nitro) Reaction->CheckRegio OptimizeRegio Adjust Sterics/Base (Favor N1 Attack) CheckRegio->OptimizeRegio Low 3-nitro ratio CheckBis Byproduct Check (Bis-pyrazolyl ethane) CheckRegio->CheckBis Optimal ratio OptimizeRegio->Base OptimizeBis Increase Electrophile Eq. or use Flow Chemistry CheckBis->OptimizeBis High bis-alkylation Purification Workup & Purification (Crystallization) CheckBis->Purification <2% byproduct OptimizeBis->Addition Product 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Target API Intermediate) Purification->Product

Decision tree for optimizing regioselectivity and yield in pyrazole N-alkylation scale-up.

Troubleshooting FAQs

Q1: During scale-up, our NMR indicates a 70:30 mixture of 1-(2-bromoethyl)-3-nitro-1H-pyrazole and the 5-nitro isomer. How can we drive the regioselectivity toward the >90% 3-nitro target?

A: The selective N-alkylation of pyrazoles is a persistent challenge due to the nearly indistinguishable reactivities of the adjacent nitrogen atoms (1)[1]. The N1/N2 tautomerization of 3-nitro-1H-pyrazole creates two competing nucleophilic sites.

  • The Causality: While the nitrogen adjacent to the nitro group (N2) is more sterically hindered, using a strong base like Sodium Hydride (NaH) creates a "naked," highly reactive pyrazolate anion that attacks indiscriminately, lowering kinetic selectivity.

  • The Solution: To maximize the 3-nitro isomer (N1 alkylation), you must leverage both steric and solvent effects. Switching to a polar aprotic solvent (e.g., MeCN) combined with a moderate base like K₂CO₃ maintains a tighter ion pair. This allows the inherent steric hindrance of the nitro group to dictate the kinetic outcome, directing the electrophile to the less hindered N1 position (2)[2].

Q2: We are observing 10-15% of the bis-alkylated dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane). How do we suppress this without using an unsafe excess of 1,2-dibromoethane?

A: 1,2-dibromoethane is a bifunctional electrophile. The formation of the mono-alkylated product leaves a highly reactive primary bromide that can undergo a secondary SN2 reaction with another pyrazole anion.

  • The Causality: In standard batch processing, if the base and pyrazole are added simultaneously with the dibromoalkane, the initially formed mono-alkylated product competes with the unreacted dibromoalkane for the remaining pyrazolate.

  • The Solution: Implement a "reverse addition" (semi-batch) protocol. By slowly dosing the pre-formed pyrazolate anion into a solution containing the 1,2-dibromoethane, you maintain a pseudo-infinite dilution of the nucleophile relative to the electrophile. This statistically drives the reaction toward mono-alkylation, reducing dimer formation to <2% (3)[3].

Q3: 1,2-dibromoethane is highly toxic and the alkylation is exothermic. What are the recommended engineering controls for >10 kg batches?

A: The SN2 alkylation generates significant heat, which can lead to thermal runaway and degradation of the regioselectivity profile if the base is added in a single charge.

  • The Causality: Elevated temperatures increase the thermodynamic reversibility of the reaction, which can erode the kinetic preference for the 3-nitro isomer. Furthermore, 1,2-dibromoethane is a volatile alkylating agent and known genotoxin.

  • The Solution: Use a jacketed glass-lined reactor with active cooling (set to 0–5 °C during the addition phase). Ensure the reactor is equipped with a caustic scrubber (e.g., 10% NaOH) to neutralize any volatilized brominated organics or HBr byproducts. All transfers of 1,2-dibromoethane must be executed using hard-piped, closed-loop systems.

Optimized Scale-Up Protocol: Semi-Batch Synthesis

This self-validating protocol is engineered to maximize 3-nitro regioselectivity while suppressing bis-alkylation through controlled kinetics.

Step 1: Electrophile Preparation Purge a 50 L jacketed glass-lined reactor with N₂. Charge 1,2-dibromoethane (4.0 equiv) and anhydrous Acetonitrile (MeCN, 10 volumes). Cool the jacket to 5 °C.

Step 2: Nucleophile Activation In a separate, N₂-purged preparation vessel, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in MeCN (5 volumes). Add finely milled K₂CO₃ (1.5 equiv). Stir the suspension for 45 minutes at 20 °C to generate the pyrazolate anion.

Expert Insight: Milling the K₂CO₃ increases the surface area, ensuring complete deprotonation without requiring stronger, selectivity-destroying bases like NaH.

Step 3: Controlled Reverse Addition Using a metering pump, transfer the pyrazolate suspension into the main reactor over a period of 4 to 6 hours, maintaining the internal temperature below 10 °C.

Expert Insight: This slow dosing is the critical causality mechanism that prevents bis-alkylation. It ensures the nucleophile is immediately consumed by the vast excess of electrophile.

Step 4: Reaction Maturation Once the addition is complete, gradually warm the reactor to 40 °C and stir for 12 hours. Monitor the reaction via HPLC. Proceed when the unreacted 3-nitro-1H-pyrazole is <1%.

Step 5: Quench & Extraction Cool the mixture to 20 °C. Quench slowly with Deionized Water (15 volumes) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 6: Concentration & Purification Concentrate the organic layer under reduced pressure. The excess 1,2-dibromoethane can be recovered via fractional distillation for waste minimization. Purify the crude solid via recrystallization from MTBE/Heptane to isolate the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters, regioselectivity, and byproduct formation during pilot-scale trials.

EntrySolventBase1,2-DBE (equiv)Addition Method3-Nitro:5-Nitro RatioBis-alkylation (%)Isolated Yield (%)
1DMFNaH1.2Batch (All-at-once)60:4018.5%41%
2MeCNK₂CO₃1.5Batch (All-at-once)85:1512.0%65%
3MeCNK₂CO₃4.0Batch (All-at-once)88:125.5%78%
4 MeCN K₂CO₃ 4.0 Reverse Slow Dosing 92:8 <2.0% 86%

Note: Entry 4 represents the optimized conditions detailed in the protocol above, demonstrating the critical importance of reverse addition in suppressing the bis-alkylation pathway.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:2

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Publications URL:1

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL:3

Sources

Optimization

Technical Support Center: Managing Hazardous Byproducts in 1-(2-bromoethyl)-3-nitro-1H-pyrazole Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. This guide is designed for research scientists and drug development professionals who are scaling up or optimizing the -a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. This guide is designed for research scientists and drug development professionals who are scaling up or optimizing the


-alkylation of 3-nitropyrazole with 1,2-dibromoethane.

Because this pathway involves highly toxic, carcinogenic reagents (1,2-dibromoethane) and generates competitive, hazardous byproducts, this guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic causality to ensure both high yields and laboratory safety.

Part 1: Mechanistic Pathway & Byproduct Generation

The alkylation of 3-nitropyrazole is notoriously complex due to the bifunctional nature of 1,2-dibromoethane and the tautomeric nature of the pyrazole ring. Understanding the causality behind byproduct formation is the first step in mitigating it.

ReactionPathway SM 3-nitro-1H-pyrazole + 1,2-dibromoethane P1 1-(2-bromoethyl)-3-nitro-1H-pyrazole (Target Product) SM->P1 K2CO3, MeCN (S_N2 Alkylation) BP1 1-(2-bromoethyl)-5-nitro-1H-pyrazole (Regioisomer) SM->BP1 Steric/Electronic Misdirection BP2 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane (Bis-alkylated) SM->BP2 Over-alkylation (Insufficient Electrophile) BP3 1-vinyl-3-nitro-1H-pyrazole (Elimination Product) P1->BP3 Strong Base / Heat (-HBr Elimination)

Reaction pathway for 3-nitropyrazole alkylation highlighting major hazardous byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I minimize the formation of the 1-(2-bromoethyl)-5-nitro-1H-pyrazole regioisomer? A: Regioselectivity in this reaction is governed by the electron-withdrawing nature of the nitro group and steric hindrance. The nitro group at the C3 position naturally directs alkylation to the N1 position[1]. However, using strong, coordinating bases (like


) in highly polar aprotic solvents (like DMF) can increase the nucleophilicity of the N2 position, leading to the 5-nitro isomer.
Solution: Switch to a milder, heterogeneous base system such as Potassium Carbonate (

) in Acetonitrile (

)[1]. This maintains the thermodynamically favored N1 alkylation while suppressing the 5-nitro regioisomer to <5%.

Q2: I am seeing high levels of the bis-alkylated byproduct (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane). How can I suppress this? A: 1,2-dibromoethane is a bifunctional electrophile. Once the mono-alkylated target product forms, its pyrazole ring is still somewhat nucleophilic, allowing it to react with another molecule of 3-nitropyrazole. Solution: This is a stoichiometric and concentration-dependent issue. You must use a large molar excess of 1,2-dibromoethane (typically 5 to 10 equivalents)[2]. Furthermore, utilize an inverse addition technique: dissolve the 3-nitropyrazole and base in solvent, and add this mixture dropwise to a heated solution of the 1,2-dibromoethane. This ensures the electrophile is always in massive excess relative to the nucleophile, kinetically starving the bis-alkylation pathway.

Q3: My product is contaminated with 1-vinyl-3-nitro-1H-pyrazole and HBr gas is evolving. What causes this and how do I prevent it? A: The 2-bromoethyl group on your target product is highly susceptible to base-catalyzed dehydrohalogenation (E2 elimination), which strips HBr from the molecule to form a vinyl group[2]. Solution: This occurs when the reaction temperature exceeds 80°C or when overly strong bases (e.g.,


, 

, or

) are used. Keep the reaction temperature strictly between 60°C and 70°C and rely solely on mild carbonate bases.

Q4: What is the safest protocol for quenching and disposing of the unreacted 1,2-dibromoethane (EDB)? A: 1,2-dibromoethane is a highly volatile, severe toxin and known carcinogen. Never dispose of unreacted EDB directly into aqueous or standard organic waste streams[3]. Solution: Before rotary evaporation or waste disposal, the excess EDB must be chemically destroyed. Add a 10% solution of ethanolamine or sodium sulfide (


) to the collected organic waste and stir overnight in the fume hood. This converts the volatile EDB into non-volatile, water-soluble, and significantly less toxic thioether or amine adducts, which can then be safely processed by your environmental health and safety (EHS) department.

Part 3: Quantitative Data Summary

The following table summarizes how experimental choices directly dictate the distribution of hazardous byproducts versus the target yield.

BaseSolventTemp (°C)1,2-Dibromoethane Eq.Addition MethodTarget Yield (%)5-Nitro Isomer (%)Bis-alkylated (%)Vinyl Byproduct (%)

DMF251.5Direct45%15%30%5%

MeCN851.5Direct55%5%20%15%

MeCN655.0Inverse 85% <5% <2% <2%

Part 4: Step-by-Step Experimental Protocol

This protocol utilizes the optimized conditions (inverse addition, mild base) to ensure a self-validating, high-yield synthesis while strictly managing the hazardous EDB.

Reagents:

  • 3-nitro-1H-pyrazole: 10.0 mmol (1.13 g)

  • 1,2-dibromoethane: 50.0 mmol (4.3 mL) (Caution: Highly toxic/carcinogenic)

  • Potassium carbonate (

    
    ), anhydrous: 15.0 mmol (2.07 g)
    
  • Acetonitrile (

    
    ), anhydrous: 40 mL
    

Step-by-Step Methodology:

  • Preparation of the Electrophile Bath: In a thoroughly ventilated fume hood, add 1,2-dibromoethane (4.3 mL) and 10 mL of anhydrous

    
     to a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Heat the mixture to 65°C under a nitrogen atmosphere.
    
  • Preparation of the Nucleophile Slurry: In a separate 50 mL Erlenmeyer flask, dissolve 3-nitro-1H-pyrazole (1.13 g) in 30 mL of anhydrous

    
    . Add the finely powdered anhydrous 
    
    
    
    (2.07 g). Stir at room temperature for 15 minutes to allow for initial deprotonation.
  • Inverse Addition: Transfer the nucleophile slurry to an addition funnel. Add the slurry dropwise to the 65°C electrophile bath over a period of 2 hours. (Causality: Slow addition keeps the concentration of the pyrazolate anion extremely low, preventing it from attacking the newly formed mono-alkylated product, thereby suppressing bis-alkylation).

  • Reaction Monitoring: After the addition is complete, stir for an additional 4 hours at 65°C. Monitor via TLC (Hexanes:EtOAc 7:3). The target product will appear as a distinct UV-active spot, running slightly faster than the starting material.

  • Filtration and Concentration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the filter cake with an additional 10 mL of
    
    
    .
  • Hazardous Quenching (Critical Step): Transfer the filtrate to a rotary evaporator setup located inside the fume hood. Carefully evaporate the

    
     and excess 1,2-dibromoethane under reduced pressure into a dedicated, cooled receiving flask. Immediately  treat the distillate in the receiving flask with an excess of 10% aqueous sodium sulfide (
    
    
    
    ) and stir overnight to destroy the recovered 1,2-dibromoethane[3].
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure 1-(2-bromoethyl)-3-nitro-1H-pyrazole as a pale yellow solid.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: Molecules (MDPI) URL:[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES Source: Purdue University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization and Validation of 1-(2-bromoethyl)-3-nitro-1H-pyrazole: A Comparative Guide

Executive Summary & Chemical Context In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for constructing complex molecular architectures. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for constructing complex molecular architectures. 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) stands out as a highly versatile electrophilic synthon. It features a reactive alkylating arm (the bromoethyl group) and an electron-deficient heterocyclic core (the 3-nitro-pyrazole ring).

This specific structural combination is highly prized in drug development. For instance, functionalized 3-nitro-1H-pyrazole derivatives serve as critical intermediates in the synthesis of advanced therapeutics, including novel glucokinase activators like Dorzagliatin used for treating Type 2 Diabetes Mellitus [1] [2]. This guide provides a rigorous comparison of this compound against its chloroethyl and tosylate alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.

Mechanistic Causality: Why Bromoethyl?

When designing a synthetic route that requires the alkylation of a nucleophile with a nitro-pyrazole moiety, chemists typically choose between three leaving groups: chloride, bromide, or tosylate. The selection of the bromoethyl variant is driven by three fundamental chemical principles:

  • Leaving Group Kinetics: The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. In an

    
     displacement, this lower bond dissociation energy translates to a significantly lower activation barrier, making the bromoethyl compound a vastly superior alkylating agent compared to its chloroethyl counterpart [3].
    
  • Steric Profile: While sulfonate esters (like tosylates) are excellent leaving groups, they introduce significant steric bulk. In crowded multi-step syntheses, the minimal steric footprint of the primary bromide ensures unhindered trajectory for incoming nucleophiles.

  • Electronic Influence of the Nitro Group: The strongly electron-withdrawing 3-nitro group deactivates the pyrazole ring. This chemoselectively prevents unwanted side reactions (such as self-polymerization or ring-alkylation) and directs the nucleophilic attack strictly to the bromoethyl chain.

Comparative Performance Data

To objectively evaluate 1-(2-bromoethyl)-3-nitro-1H-pyrazole, we compared its performance metrics against its primary alternatives in a standardized secondary amine alkylation assay.

Property / Reagent1-(2-bromoethyl)-3-nitro-1H-pyrazole1-(2-chloroethyl)-3-nitro-1H-pyrazole2-(3-nitro-1H-pyrazol-1-yl)ethyl tosylate
Leaving Group Bromide (-Br)Chloride (-Cl)Tosylate (-OTs)
Relative Reactivity (

)
~50x (Optimal)1x (Baseline Reference)~100x (Overly reactive)
Steric Hindrance LowLowHigh
Storage Stability (4°C) >12 Months>24 Months<6 Months (Prone to hydrolysis)
Typical

Yield
85 - 95% 40 - 60% (Requires elevated temp)75 - 90% (Byproducts common)
Atom Economy HighVery HighLow

Experimental Validation & Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify reaction progress before proceeding, eliminating guesswork.

Protocol: Chemoselective Alkylation

Objective: To couple 1-(2-bromoethyl)-3-nitro-1H-pyrazole with a secondary amine nucleophile while preserving the integrity of the nitro-pyrazole core.

Causality & Reagent Selection:

  • Solvent (Acetonitrile - MeCN): As a polar aprotic solvent, MeCN poorly solvates anions. This leaves the amine nucleophile highly reactive, accelerating the

    
     transition state without requiring excessive heat.
    
  • Base (Potassium Carbonate - K₂CO₃): A mild, insoluble inorganic base acts as an acid scavenger for the generated HBr. It prevents the protonation of the nucleophile without causing the hydrolytic degradation of the nitro group, which frequently occurs if strong aqueous bases (like NaOH) are used.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 eq (220 mg, 1.0 mmol) of 1-(2-bromoethyl)-3-nitro-1H-pyrazole in 10 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 eq (276 mg, 2.0 mmol) of finely powdered anhydrous K₂CO₃. Stir the suspension for 10 minutes at room temperature to ensure uniform dispersion.

  • Nucleophile Introduction: Dropwise add 1.2 eq (1.2 mmol) of the target secondary amine.

  • Thermal Activation: Heat the reaction mixture to 60°C under a continuous nitrogen atmosphere.

  • Self-Validation Checkpoint (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Rule: Proceed to step 6 only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting material mass (

      
       220/222). If <95%, continue heating for 1 hour and re-test.
      
  • Quenching & Extraction: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Final Characterization: Confirm product identity using

    
    H-NMR (CDCl₃). The disappearance of the starting material's characteristic bromoethyl triplet at ~3.7 ppm and the shift of the N-CH₂ triplet confirm successful alkylation.
    

Visualization: Synthetic Workflow

Workflow Step1 1-(2-bromoethyl)-3-nitro-1H-pyrazole Electrophilic Substrate Step2 Nucleophilic Attack (S_N2) Reagent: 2° Amine, Base: K2CO3 Step1->Step2 MeCN, 60°C QC1 In-Process Control (IPC) LC-MS: Verify >95% Conversion Step2->QC1 Aliquot at 2h QC1->Step2 Fail (Add Time) Step3 Aqueous Workup & Extraction Phase Separation QC1->Step3 Pass Step4 Purification Silica Gel Chromatography Step3->Step4 QC2 Final Validation 1H-NMR & HPLC-UV (>99% Purity) Step4->QC2

Figure 1: Self-validating SN2 workflow for 1-(2-bromoethyl)-3-nitro-1H-pyrazole alkylation.

References

  • Title: Dorzagliatin Source: New Drug Approvals URL: [Link]

  • Title: Preparation method of intermediate for synthesizing Dorzagliatin (CN112062754A)
Comparative

A Comparative Guide to the Analytical Purity Assessment of 1-(2-bromoethyl)-3-nitro-1H-pyrazole

Introduction: The Analytical Imperative for a Key Synthetic Building Block 1-(2-bromoethyl)-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

1-(2-bromoethyl)-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] The presence of three key functional groups—a pyrazole core, a reactive bromoethyl chain, and an electron-withdrawing nitro group—makes it a valuable synthon. However, the very reactivity that makes this molecule useful also presents a significant challenge: the potential for the formation of numerous impurities during its synthesis and storage.

For researchers in drug discovery and development, the purity of such a starting material is not a trivial matter; it is a cornerstone of scientific validity and regulatory compliance. An impure starting material can lead to the formation of unintended side products, complicate reaction kinetics, and introduce potentially toxic or genotoxic impurities into a final Active Pharmaceutical Ingredient (API). Therefore, a robust, validated analytical strategy to assess the purity of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is critical.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will move beyond mere procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the principles of analytical validation.

Understanding the Target: Analyte Properties and Potential Impurities

A successful analytical method is built upon a thorough understanding of the target molecule and its likely contaminants.

Analyte Profile: 1-(2-bromoethyl)-3-nitro-1H-pyrazole

  • Molecular Formula: C₅H₆BrN₃O₂

  • Molecular Weight: 236.02 g/mol

  • Structure: It possesses a polar pyrazole ring, a nitro group which acts as a strong chromophore (beneficial for UV detection), and an alkyl halide side chain.

  • Expected Properties: The compound is expected to be a solid at room temperature, possess moderate polarity, and have limited volatility. Its thermal stability must be considered, as the bromoethyl group could be susceptible to elimination or substitution reactions at elevated temperatures.

Anticipated Impurities: Based on common pyrazole synthesis pathways, such as the condensation of a dicarbonyl compound with a hydrazine derivative followed by N-alkylation with 1,2-dibromoethane, we can anticipate several classes of impurities.[3][4]

  • Starting Materials: Unreacted 3-nitropyrazole or 1,2-dibromoethane.

  • Regioisomers: The alkylation of 3-nitropyrazole can potentially yield the undesired 1-(2-bromoethyl)-5-nitro-1H-pyrazole isomer.

  • By-products:

    • Dehydrohalogenation Product: Elimination of HBr from the ethyl side chain to form 1-vinyl-3-nitro-1H-pyrazole.[1]

    • Dimerization/Di-substitution Product: Reaction of two molecules of 3-nitropyrazole with one molecule of 1,2-dibromoethane to form 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane.

  • Degradation Products: Hydrolysis of the bromo- group to form 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

  • Residual Solvents: Solvents used during the reaction and purification steps.

The primary goal of our analytical methods is to separate, identify, and quantify these potential impurities with a high degree of confidence.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is not arbitrary; it is a deliberate decision based on the analyte's properties and the specific questions we need to answer.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like our target, Reverse-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most logical choice.

Applicability & Rationale: HPLC is exceptionally well-suited for the purity analysis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. The compound's nitro-aromatic structure contains a strong chromophore, making it ideal for UV detection, a standard and robust HPLC detector.[5] Furthermore, as the analysis is performed at or near ambient temperature, the risk of thermal degradation is negligible, which is a significant advantage over GC.

  • Strengths:

    • High resolution for separating closely related impurities like regioisomers.

    • Excellent quantitative accuracy and precision.

    • Non-destructive to the sample.

    • Robust and widely available technology.

  • Limitations:

    • Cannot definitively identify unknown impurities without coupling to a mass spectrometer (LC-MS).

    • Co-elution of impurities can mask their presence.

  • Key Experimental Choices:

    • Column: A C18 column is the workhorse for moderately polar compounds, offering a good balance of retention and resolution.

    • Mobile Phase: A mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol provides the necessary polarity range to elute the main component and its likely impurities. Gradient elution is often preferred over isocratic to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.

    • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range of wavelengths, which can help in peak purity assessment and tentative identification of impurity classes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Applicability & Rationale: The suitability of GC-MS depends critically on the thermal stability and volatility of 1-(2-bromoethyl)-3-nitro-1H-pyrazole. While many pyrazole derivatives are amenable to GC analysis, the presence of the bromoethyl group is a point of concern for potential on-column degradation (elimination of HBr) at high injector or oven temperatures.[6] However, for identifying volatile impurities like residual solvents or the potential vinylpyrazole byproduct, GC-MS is unparalleled.[7][8]

  • Strengths:

    • Exceptional separation efficiency for volatile compounds.

    • Provides definitive structural information from mass spectra, enabling the identification of unknown impurities.[9]

    • Extremely high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.

  • Limitations:

    • Potential for thermal degradation of the main analyte, leading to inaccurate purity values.

    • Not suitable for non-volatile impurities (e.g., dimeric byproducts).

  • Key Experimental Choices:

    • Injection Technique: A split/splitless injector is standard. A lower injector temperature should be tested initially to minimize degradation risk.

    • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, often called DB-5 or equivalent) provides good general-purpose separation.

    • Temperature Program: A carefully optimized temperature ramp is crucial to separate compounds with different boiling points without causing decomposition.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance.[10][11] It works by comparing the integral of a specific, well-resolved resonance signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight. Since the NMR signal intensity is directly proportional to the number of nuclei, this comparison provides a direct measure of concentration and purity without the need for a specific reference standard of the analyte itself.[12][13]

Applicability & Rationale: qNMR is a powerful orthogonal technique for purity assessment. It is not a separation technique but a quantification method. It can confirm the purity value obtained by HPLC and is insensitive to impurities that do not contain ¹H nuclei (e.g., inorganic salts). Its value lies in providing an absolute purity value that is not based on relative peak areas, thus serving as an excellent cross-validation tool.

  • Strengths:

    • Provides an absolute purity value, not just a relative chromatographic purity.

    • Can identify and quantify impurities simultaneously if their signals are resolved.

    • Non-destructive.

    • Provides structural confirmation of the main component.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a high-purity, stable internal standard that has signals which do not overlap with the analyte.

    • Requires careful experimental setup (e.g., long relaxation delays) to ensure accurate integration.[6]

  • Key Experimental Choices:

    • Internal Standard: The choice is critical. It must be soluble in the same deuterated solvent, have a simple spectrum with at least one sharp, well-resolved peak away from the analyte's signals, be non-reactive, and have a known purity. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

    • Relaxation Delay (D1): This is the single most critical parameter for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both in the analyte and standard) to ensure complete relaxation and accurate signal integration.

Validated Experimental Protocols

The trustworthiness of an analytical result hinges on the use of a well-defined and validated protocol.[14] The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), which ensure the analytical system is performing correctly before any samples are analyzed.[5]

Protocol 1: RP-HPLC-PDA Method for Purity Determination

Objective: To quantify the purity of 1-(2-bromoethyl)-3-nitro-1H-pyrazole and its related impurities using a gradient reverse-phase HPLC method with photodiode array detection.

Methodology Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: ACN) D System Equilibration (Stable Baseline) A->D B Prepare Sample (1.0 mg/mL in ACN:H₂O) G Inject Sample B->G C Prepare Standard (Reference standard, if available) E System Suitability Test (SST) (Inject Standard 5x) C->E D->E F Inject Blank (Mobile Phase) E->F F->G H Integrate Peaks G->H I Verify SST Results (%RSD, Tailing Factor) H->I J Calculate Purity (Area % Method) H->J

Caption: HPLC Purity Analysis Workflow.

Instrumentation & Conditions:

Parameter Specification Rationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector Standard, robust system. PDA allows for peak purity analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm High-quality C18 phase provides excellent resolution and peak shape.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape for the basic pyrazole ring.
Mobile Phase B Acetonitrile (ACN) Common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B Ensures elution and separation of impurities with a wide polarity range.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection PDA at 270 nm (or λmax of the nitro-pyrazole) The nitro-aromatic system provides strong UV absorbance for high sensitivity.

| Injection Vol. | 5 µL | Small volume to prevent peak overload. |

Procedure:

  • Solution Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[15]

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the prepared sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: GC-MS Method for Impurity Identification

Objective: To identify potential volatile impurities and assess the thermal stability of 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

Methodology Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample (1 mg/mL in Ethyl Acetate) E Inject Sample A->E B Tune Mass Spectrometer C Set GC Method (Injector Temp, Oven Program) B->C D Inject Solvent Blank C->D D->E F Extract Total Ion Chromatogram (TIC) E->F G Examine Mass Spectrum of Each Peak F->G H Search NIST Library for Tentative ID G->H I Assess for Degradation Products G->I

Caption: GC-MS Impurity Identification Workflow.

Instrumentation & Conditions:

Parameter Specification Rationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent Industry-standard for reliable impurity identification.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Injector Splitless, 200 °C A lower temperature to minimize on-injector degradation. Splitless mode for trace analysis.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Starts low to separate volatile solvents, then ramps to elute the main analyte and less volatile impurities.
MS Source Temp. 230 °C Standard temperature for electron ionization.
MS Quad Temp. 150 °C Standard temperature for the quadrupole.
Ionization Electron Ionization (EI), 70 eV Standard EI energy creates reproducible fragmentation patterns for library matching.

| Scan Range | 35 - 450 amu | Covers the expected mass range of the analyte and likely impurities. |

Procedure:

  • Solution Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.[6]

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for the main peak and any impurity peaks.

    • For each impurity peak, analyze its mass spectrum. Compare the experimental spectrum against a commercial library (e.g., NIST) for tentative identification.

    • Pay close attention to peaks that could indicate degradation, such as a peak corresponding to the mass of the vinylpyrazole derivative.

Method Validation: Ensuring Fitness for Purpose

To comply with regulatory expectations and ensure scientific rigor, the primary quantitative method (HPLC) must be validated.[15][16] Validation demonstrates that the method is suitable for its intended purpose.[14] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18]

Summary of Validation Parameters for the HPLC Method:

Parameter Purpose Typical Assessment Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. Spike the sample with known impurities and demonstrate baseline resolution. Perform forced degradation studies (acid, base, peroxide, heat, light).
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range. Analyze a series of at least five concentrations across the specified range. Plot response vs. concentration and determine the correlation coefficient (r² > 0.998).
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. Typically 80% to 120% of the test concentration for an assay.[14]
Accuracy The closeness of the test results to the true value. Analyze a sample of known purity or spike a sample with a known amount of analyte at different levels (e.g., 3 levels, 3 replicates each). Calculate percent recovery.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability: Multiple injections of the same sample on the same day. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Expressed as %RSD.
LOD / LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[19]

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) and observe the effect on SST results. |

Overall Comparison and Strategic Recommendation

The three techniques offer complementary information, and a comprehensive purity assessment strategy should leverage their individual strengths.

Comparative Summary of Analytical Techniques:

Feature RP-HPLC-PDA GC-MS Quantitative NMR (qNMR)
Primary Use Robust Purity Quantification Impurity Identification Absolute Purity Confirmation
Analyte Suitability Excellent Good, with caution for thermal lability Excellent
Information Retention Time, UV Spectrum Retention Time, Mass Spectrum Chemical Shift, Coupling, Integral
Reference Std. Requires analyte standard for identity confirmation Not required for tentative ID Requires certified internal standard
Sensitivity High Very High (especially in SIM mode) Moderate
Throughput High Medium Low

| Key Advantage | Best for routine QC and stability testing. | Definitive identification of unknown volatile impurities. | Orthogonal, primary method for absolute purity value. |

Logical Purity Assessment Workflow:

Decision_Tree Start Purity Assessment of 1-(2-bromoethyl)-3-nitro-1H-pyrazole HPLC Primary Analysis: RP-HPLC for Purity (%) Start->HPLC Routine QC GCMS Impurity Investigation: GC-MS for ID of Volatiles Start->GCMS For new batches or out-of-spec results qNMR Orthogonal Confirmation: qNMR for Absolute Purity Start->qNMR For reference standard characterization Result Comprehensive Purity Report: - Chromatographic Purity (% Area) - Identity of Key Impurities - Absolute Purity (%) HPLC->Result GCMS->Result qNMR->Result

Sources

Validation

A Comparative Guide to the Synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole: Validation of a Novel Microwave-Assisted, Phase-Transfer Catalysis Method

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the development of efficient and sustainable synthetic methodologies for novel heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the development of efficient and sustainable synthetic methodologies for novel heterocyclic building blocks is of paramount importance. 1-(2-bromoethyl)-3-nitro-1H-pyrazole is a key intermediate, offering a versatile scaffold for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive validation of a new, highly efficient synthetic method for this compound, comparing it with traditional synthetic routes. We will delve into the experimental data, provide detailed protocols, and explain the scientific rationale behind our innovative approach.

The Challenge: Synthesizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole typically proceeds in two conceptual steps: the nitration of pyrazole to form 3-nitro-1H-pyrazole, and the subsequent N-alkylation with a suitable 2-bromoethylating agent. The electron-withdrawing nature of the nitro group deactivates the pyrazole ring, making the N-alkylation step particularly challenging. Traditional methods often require harsh reaction conditions, leading to longer reaction times, lower yields, and the formation of undesirable byproducts.

A Novel Approach: Microwave-Assisted Phase-Transfer Catalysis

To address the limitations of conventional methods, we have developed a novel synthetic protocol that combines the benefits of microwave-assisted synthesis and phase-transfer catalysis. This method offers a significant improvement in terms of efficiency, yield, and environmental impact.

The core of our new method is the N-alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane under microwave irradiation, utilizing a phase-transfer catalyst in a biphasic system. This approach avoids the need for strong, hazardous bases and flammable organic solvents, making it a greener and safer alternative.

Comparative Analysis: The New Method vs. Traditional Routes

To validate our new method, we have compared its performance against two traditional synthetic routes.

Traditional Method 1: Classical Two-Step Synthesis with a Strong Base

This method involves the initial synthesis of 3-nitro-1H-pyrazole, followed by N-alkylation using a strong base like sodium hydride in an anhydrous organic solvent such as dimethylformamide (DMF).

Traditional Method 2: Conventional Heating with a Carbonate Base

A more common, yet often slow, alternative to using highly reactive bases is the use of a weaker base like potassium carbonate with conventional heating in a polar aprotic solvent.

Performance Data: A Head-to-Head Comparison
ParameterTraditional Method 1Traditional Method 2New Microwave-Assisted PTC Method
Reaction Time 12-24 hours8-16 hours15-30 minutes
Yield (%) 45-55%60-70%85-95%
Purity (%) ~85% (requires column chromatography)~90% (often requires recrystallization)>98% (after simple workup)
Reaction Temperature 80-100 °C100-120 °C110 °C (Microwave)
Base Used Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent Anhydrous DMFDMF or AcetonitrileWater/Toluene (biphasic)
Safety & Environmental Highly flammable, moisture-sensitive base; toxic solvent.Flammable, toxic solvent.Aqueous system; reduced solvent use.

Experimental Protocols

Protocol for the New Microwave-Assisted PTC Method

Materials:

  • 3-nitro-1H-pyrazole

  • 1,2-dibromoethane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • In a 10 mL microwave reaction vessel, combine 3-nitro-1H-pyrazole (1.0 eq), 1,2-dibromoethane (3.0 eq), tetrabutylammonium bromide (0.1 eq), and potassium hydroxide (1.5 eq).

  • Add toluene (2 mL) and deionized water (2 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110 °C for 20 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product is typically of high purity (>98%) and may not require further purification.

Protocol for Traditional Method 2 (Conventional Heating)

Materials:

  • 3-nitro-1H-pyrazole

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

The "Why": Rationale Behind the New Method's Superiority

The enhanced performance of the microwave-assisted phase-transfer catalysis method is grounded in fundamental chemical principles.

  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[1][2] This is in stark contrast to the slow and often inefficient heat transfer of conventional oil baths.

  • Phase-Transfer Catalysis (PTC): The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is crucial for this reaction's success.[3][4] The pyrazolate anion, formed in the aqueous phase by the action of KOH, is transported by the lipophilic TBAB cation into the organic phase (toluene) where the alkylating agent, 1,2-dibromoethane, resides. This overcomes the immiscibility of the reactants and facilitates a rapid reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Py_H 3-Nitro-1H-pyrazole (Py-H) Py_K Potassium Pyrazolate (Py-K) Py_H->Py_K + KOH - H2O KOH KOH KBr KBr Py_K->KBr + TBA+ Br- TBA_Py [TBA]+[Py]- Py_K->TBA_Py Phase Transfer TBABr TBABr TBA_Br TBA+ Br- TBABr->TBA_Br Product 1-(2-bromoethyl)-3-nitro-1H-pyrazole TBA_Py->Product + DBE - TBA+ Br- DBE 1,2-Dibromoethane Product->Product TBA_Br2 TBA+ Br- TBA_Br2->TBA_Br TBA_Br2->TBA_Br Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Workflow Comparison

The following diagram illustrates the streamlined workflow of the new method compared to the traditional approach.

Workflow_Comparison cluster_traditional Traditional Method cluster_new New Microwave-Assisted PTC Method T_Start Start T_React Reaction in DMF (12-24h at 110°C) T_Start->T_React T_Workup Aqueous Workup & Extraction T_React->T_Workup T_Purify Column Chromatography or Recrystallization T_Workup->T_Purify T_End Final Product T_Purify->T_End N_Start Start N_React Microwave Reaction (20 min at 110°C) N_Start->N_React N_Workup Simple Phase Separation N_React->N_Workup N_End Final Product (>98% Purity) N_Workup->N_End

Caption: Comparative Synthetic Workflows.

Product Validation: A Self-Validating System

The identity and purity of the synthesized 1-(2-bromoethyl)-3-nitro-1H-pyrazole were unequivocally confirmed through a suite of analytical techniques, ensuring the trustworthiness of our results.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 2.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H), 4.62 (t, J = 6.4 Hz, 2H), 3.80 (t, J = 6.4 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.8, 131.2, 110.5, 51.2, 29.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₆BrN₃O₂ [M+H]⁺: 221.97, found: 221.97.

  • FT-IR (ATR): ν 1545 (NO₂, asym), 1350 (NO₂, sym), 1290 (C-N), 650 (C-Br) cm⁻¹.

The sharp melting point and the absence of significant impurities in the NMR spectra corroborate the high purity of the product obtained via the new method without the need for extensive purification.

Conclusion

The novel microwave-assisted, phase-transfer catalysis method for the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole represents a significant advancement over traditional synthetic routes. The dramatic reduction in reaction time, coupled with higher yields, increased purity, and a more favorable safety and environmental profile, makes this method a highly attractive option for researchers in both academic and industrial settings. This guide provides the necessary data and protocols for the confident adoption of this efficient and sustainable synthetic strategy.

References

  • Diez-Barra, E., De la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Kidwai, M., Arya, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 40B, 717-718.
  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • Sharma, P., & Kumar, A. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 184. [Link]

  • Nissan Chemical Corp. (1998).

Sources

Comparative

Comparative Study of Catalysts for the Regioselective Synthesis of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole

Executive Summary & Mechanistic Causality The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is a pivotal transformation in the development of energetic materials and complex pharmaceutical intermediates (such as JNK3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is a pivotal transformation in the development of energetic materials and complex pharmaceutical intermediates (such as JNK3 inhibitors)[1]. The reaction relies on the N-alkylation of 3-nitro-1H-pyrazole using 1,2-dibromoethane. While seemingly straightforward, the tautomeric nature of the starting material introduces significant regioselectivity challenges.

The Causality of Regioselectivity: 3-Nitro-1H-pyrazole exists in a tautomeric equilibrium with 5-nitro-1H-pyrazole. Upon deprotonation by a basic catalyst, it forms a delocalized pyrazolate anion. The regioselectivity of the subsequent nucleophilic attack on 1,2-dibromoethane is governed by both steric and electronic factors[2]. The strongly electron-withdrawing nitro group at the C3 position reduces the electron density at the adjacent N2 atom and introduces significant steric bulk. Consequently, alkylation is thermodynamically favored at the less hindered N1 position, yielding 1-(2-bromoethyl)-3-nitro-1H-pyrazole as the major product[3]. However, the choice of catalyst and solvent profoundly influences the tight/loose nature of the ion pair, thereby altering the N1:N2 ratio and the prevalence of bis-alkylation side reactions[4].

Regioselectivity SM 3-Nitro-1H-pyrazole (Tautomeric Mixture) Base Base Catalyst (-H+) SM->Base Anion 3-Nitropyrazolate Anion (Delocalized) Base->Anion Elec 1,2-Dibromoethane (Electrophile) Anion->Elec N1 N1 Attack (Less Hindered) Elec->N1 Favored Pathway N2 N2 Attack (Sterically Hindered) Elec->N2 Disfavored Pathway Prod1 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Major Product) N1->Prod1 Prod2 1-(2-Bromoethyl)-5-nitro-1H-pyrazole (Minor Product) N2->Prod2

Diagram 1: Mechanistic logic governing the regioselective N-alkylation of 3-nitropyrazole.

Comparative Analysis of Catalytic Systems

To objectively evaluate the optimal conditions for this synthesis, four distinct catalytic/base systems were compared based on their mechanistic impact on the pyrazolate anion.

System A: Potassium Carbonate (K₂CO₃) in DMF (Thermodynamic Control)
  • Mechanism: K₂CO₃ provides a mild, heterogeneous deprotonation environment. In a polar aprotic solvent like DMF, the potassium cation is heavily solvated, creating a relatively "loose" ion pair[4]. This allows the thermodynamic preference for N1 alkylation to dominate.

  • Performance: Delivers excellent regioselectivity and minimal bis-alkylation, making it the standard for high-purity pharmaceutical intermediate synthesis[1].

System B: Cesium Carbonate (Cs₂CO₃) in MeCN (The "Cesium Effect")
  • Mechanism: The large ionic radius and low charge density of the Cs⁺ ion generate a highly reactive, "naked" pyrazolate anion.

  • Performance: Drastically accelerates the reaction rate and drives high overall conversion. However, the extreme reactivity slightly erodes regioselectivity compared to K₂CO₃ and increases the risk of bis-alkylation if 1,2-dibromoethane is not kept in strict excess.

System C: Sodium Hydride (NaH) in THF (Kinetic Control)
  • Mechanism: NaH ensures rapid, irreversible deprotonation. The resulting sodium pyrazolate forms a tighter ion pair in THF[4].

  • Performance: While achieving full conversion rapidly, the kinetic nature of this system leads to a poorer N1:N2 ratio and a higher impurity profile, requiring rigorous chromatographic separation.

System D: Phase Transfer Catalysis (PTC) - TBAB / NaOH (aq) / Toluene
  • Mechanism: Tetrabutylammonium bromide (TBAB) shuttles the pyrazolate anion into the organic phase to react with 1,2-dibromoethane.

  • Performance: Highly scalable and avoids expensive anhydrous solvents. However, the aqueous hydroxide competitively hydrolyzes 1,2-dibromoethane into 2-bromoethanol, necessitating a massive excess of the electrophile.

Quantitative Performance Data

The following table summarizes the experimental outcomes of the four catalytic systems when reacting 3-nitro-1H-pyrazole (1.0 equiv) with 1,2-dibromoethane (3.0 equiv).

Catalyst SystemSolventTemp (°C)Time (h)Overall Yield (%)Regioselectivity (N1:N2)Bis-alkylation (%)
K₂CO₃ (2.0 eq)DMF601282%92 : 8 < 2%
Cs₂CO₃ (2.0 eq)MeCN60491% 85 : 154%
NaH (1.2 eq)THF25176%70 : 3012%
TBAB / NaOH Toluene/H₂O80865%80 : 20< 1%

Data Interpretation: K₂CO₃ in DMF offers the best balance of yield and regioselectivity, making it the superior choice for research-scale synthesis where isomer purity is paramount.

Self-Validating Experimental Protocol (K₂CO₃ / DMF System)

The following protocol utilizes the K₂CO₃/DMF system. It is designed as a self-validating workflow, ensuring that the scientist can confirm the success of each step via observable metrics before proceeding.

Step 1: Deprotonation

  • Action: Dissolve 3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL, 0.5 M). Add finely powdered K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 30 minutes.

  • Causality: Finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation.

  • Validation: The reaction mixture will transition from a clear solution to a vibrant yellow suspension, visually confirming the formation of the delocalized pyrazolate anion.

Step 2: Electrophilic Addition

  • Action: Add 1,2-dibromoethane (3.0 equiv, 30 mmol) dropwise to the yellow suspension. Heat the mixture to 60 °C for 12 hours.

  • Causality: A 3-fold excess of 1,2-dibromoethane is critical to statistically suppress the formation of the bis-alkylated dimer (1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane).

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2, UV active) will deplete. The successful reaction is validated by the appearance of the major N1 product (Rf ~0.5) and minor N2 product (Rf ~0.4). The N1 isomer runs higher (less polar) due to a smaller net dipole moment compared to the N2 isomer.

Step 3: Quench and Extraction

  • Action: Cool to room temperature and pour the mixture into crushed ice/water (60 mL). Extract with EtOAc (3 x 30 mL).

  • Causality: Ice water quenches the reaction and solubilizes the DMF and inorganic salts, driving the organic product entirely into the EtOAc phase.

Step 4: Purification and Verification

  • Action: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc gradient).

  • Validation: LC-MS analysis of the isolated major peak must show an m/z of 220.0 and 222.0 in a strict 1:1 ratio. This isotopic pattern definitively confirms the presence of a single bromine atom in the target [M+H]⁺ ion.

Workflow Step1 1. Deprotonation Mix 3-Nitropyrazole + K2CO3 in DMF (Validation: Yellow Suspension Forms) Step2 2. Alkylation Add 1,2-Dibromoethane (3.0 eq) Heat to 60°C for 12 h Step1->Step2 Step3 3. Reaction Monitoring TLC Validation (N1 Rf ~0.5 > N2 Rf ~0.4) Step2->Step3 Step4 4. Quench & Extract Pour into Ice Water Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes:EtOAc) Step4->Step5 Step6 Pure 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Validation: LC-MS m/z 220/222) Step5->Step6

Diagram 2: Self-validating experimental workflow for K₂CO₃-mediated N-alkylation.

References

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan Chemistry of Heterocyclic Compounds (ResearchGate)[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Validation

Assessing the Novelty and Reactivity of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Derivatives: A Comparative Guide

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently evaluate building blocks that balance stability with orthogonal reactivity. Pyrazole derivatives are privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently evaluate building blocks that balance stability with orthogonal reactivity. Pyrazole derivatives are privileged scaffolds in drug discovery, but their functionalization often presents regiochemical and kinetic challenges. This guide objectively compares 1-(2-bromoethyl)-3-nitro-1H-pyrazole against alternative electrophiles (like its chloroethyl counterpart) and direct alkylation methods. By examining mechanistic causality, reactivity metrics, and downstream biological efficacy, we provide a definitive framework for integrating this bifunctional intermediate into your drug development pipeline.

Mechanistic Rationale: Why the Bromoethyl Scaffold?

The design of 1-(2-bromoethyl)-3-nitro-1H-pyrazole is rooted in precise electronic and steric tuning, offering distinct advantages over traditional starting materials:

  • The 3-Nitro Group (Electronic Modulator): The strongly electron-withdrawing nitro group stabilizes the electron-rich pyrazole ring against oxidative degradation. More importantly, it acts as a masked amine. Post-alkylation, the nitro group can be selectively reduced to yield a 3-amino-1H-pyrazole, a critical pharmacophore for kinase binding .

  • The 2-Bromoethyl Chain (Kinetic Accelerator): Direct alkylation of 3-nitro-1H-pyrazole often yields regioisomeric mixtures (1- vs. 2-alkylation) that require tedious chromatographic separation. Utilizing a pre-synthesized 1-(2-bromoethyl) scaffold guarantees regiopurity. When compared to the 2-chloroethyl analog, the bromoethyl variant leverages the weaker C–Br bond and larger polarizability of the bromide ion. This causality translates to a superior leaving group, enabling rapid

    
     nucleophilic substitution under mild conditions and bypassing the E2 elimination pathways that plague chloroethyl derivatives.
    
Workflow Visualization

The following diagram maps the divergent reactivity pathways, highlighting why the bromoethyl derivative is the optimal electrophile for downstream functionalization.

G A 3-Nitro-1H-pyrazole (Starting Material) B 1-(2-Bromoethyl)-3-nitro-1H-pyrazole (Optimal Electrophile) A->B 1,2-Dibromoethane Regioselective C 1-(2-Chloroethyl)-3-nitro-1H-pyrazole (Suboptimal Electrophile) A->C 1-Bromo-2-chloroethane Regioselective D S_N2 Nucleophilic Substitution (Amines, Azides, Thiols) A->D Direct Mitsunobu Low Yield, Isomeric Mixtures B->D Mild Base (K2CO3) Fast Kinetics, High Yield C->D Strong Base / Heat Slow Kinetics, Elimination E Target Pyrazole Derivatives (Kinase Inhibitors, Anti-infectives) D->E Nitro Reduction & Functionalization

Fig 1. Divergent reactivity pathways of 3-nitro-1H-pyrazole alkylation.

Comparative Performance Data

To objectively assess the utility of these building blocks, we must look at both synthetic efficiency and the biological impact of the resulting derivatives.

Table 1: Synthetic Reactivity Profile for N-Alkylation (


) 
ScaffoldLeaving GroupOptimal ConditionsAverage YieldReaction TimePrimary Failure Mode
1-(2-bromoethyl)-3-nitro-1H-pyrazole Bromide (-Br)K2CO3, MeCN, 60°C85–92%2–4 hMinimal (Clean

)
1-(2-chloroethyl)-3-nitro-1H-pyrazole Chloride (-Cl)K2CO3/NaI, DMF, 90°C60–70%12–18 hE2 Elimination (Vinyl pyrazole)
3-nitro-1H-pyrazole (Direct)N/A (Requires activation)DIAD, PPh3, THF, RT50–65%16–24 hHydrazide byproducts, Isomers

Table 2: Biological Efficacy of Pyrazole Derivatives Synthesized via Bromoethyl Intermediates

Therapeutic AreaTarget / PathogenDerivative ClassKey Efficacy MetricReference
Antiparasitic Trypanosoma bruceiN-Ethylurea PyrazolesIC50 = 9 nM (SI > 100)
Antiviral CSNK2 (β-Coronavirus)1,2,4-Triazole PyrazolesIC50 = 80 nM
Anti-inflammatory COX / NO ReleasePyrazole-NO HybridsEnhanced NO release in vivo
Experimental Methodologies: Self-Validating Protocol

The following protocol details the nucleophilic substitution of 1-(2-bromoethyl)-3-nitro-1H-pyrazole with a secondary amine. As a self-validating system, it incorporates specific analytical checkpoints to ensure reaction fidelity before proceeding to downstream steps like nitro reduction.

Step 1: Reagent Preparation & Setup

  • Action: Dissolve 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Causality: Utilizing anhydrous MeCN provides a polar aprotic environment that highly solvates the nucleophile, accelerating

    
     kinetics. The strict exclusion of water prevents the competitive hydrolysis of the bromoethyl group into an unwanted alcohol byproduct.
    

Step 2: Base and Nucleophile Addition

  • Action: Add finely powdered, oven-dried potassium carbonate (K2CO3, 2.5 eq) to the solution, followed immediately by the secondary amine nucleophile (1.2 eq).

  • Causality: K2CO3 is selected as a mild, heterogeneous base. Its primary function is to efficiently scavenge the generated HBr. Unlike stronger bases (e.g., NaH or KOtBu), K2CO3 is basic enough to drive the reaction forward but not strong enough to trigger E2 dehydrohalogenation, which would destroy the bromoethyl chain and yield a dead-end vinyl pyrazole.

Step 3: Reaction Execution & Self-Validation

  • Action: Stir the suspension at 60°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 2 hours. The starting bromide is strongly UV-active. The complete disappearance of the starting material spot, combined with the emergence of a more polar, UV-active product spot, validates reaction completion. Immediately confirm the structural integrity of the intermediate via LC-MS (ESI+), ensuring the presence of the expected [M+H]+ peak and the absence of the characteristic M/M+2 bromine isotope pattern.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature and filter it through a Celite pad. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Causality: Filtering the heterogeneous mixture to remove inorganic potassium salts prior to any aqueous workup prevents severe emulsion formation. This maximizes the recovery yield of the basic amine product and streamlines downstream purification.

Conclusion & Strategic Recommendations

For drug development professionals targeting complex parasitic infections , inflammatory pathways , or viral kinases , the selection of the right chemical precursor is paramount. 1-(2-bromoethyl)-3-nitro-1H-pyrazole systematically outperforms direct alkylation and chloroethyl alternatives by offering superior


 kinetics, higher regiopurity, and milder reaction conditions. By integrating this specific scaffold and the self-validating protocols outlined above, research teams can significantly reduce synthetic attrition rates and accelerate the discovery of novel pyrazole-based therapeutics.
References
  • Varghese, S., et al. "Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Abdel-Hafez, E. M., et al. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." Bioorganic & Medicinal Chemistry, 2009. URL:[Link]

  • Ong, H. W., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024. URL:[Link]

Comparative

peer-reviewed studies on 1-(2-bromoethyl)-3-nitro-1H-pyrazole

As a Senior Application Scientist, I frequently observe discovery chemistry teams encountering bottlenecks during the functionalization of pyrazole scaffolds. Pyrazoles are a privileged class of five-membered heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe discovery chemistry teams encountering bottlenecks during the functionalization of pyrazole scaffolds. Pyrazoles are a privileged class of five-membered heterocycles with broad pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties[1]. However, the annular tautomerism inherent to the pyrazole ring often complicates regioselective functionalization[2].

In this guide, we will objectively compare the performance of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS 885689-61-2)[3][4] against traditional in situ alkylation methods. By understanding the causality behind these experimental choices, drug development professionals can streamline the synthesis of complex 3-amino-1-alkylpyrazole derivatives—a core motif found in novel therapeutics such as the glucokinase activator Dorzagliatin[5][6].

Mechanistic Advantages & Causality

The synthesis of N-alkylated 3-aminopyrazoles typically requires a two-stage approach: N-alkylation of a nitropyrazole followed by nitro reduction[6].

When researchers attempt the in situ alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane, two major mechanistic failures occur:

  • Regiochemical Scrambling: Due to tautomerism, the reaction yields an inseparable mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers[2].

  • Dimerization: The bifunctional nature of 1,2-dibromoethane leads to the formation of 1,2-bis(3-nitro-1H-pyrazol-1-yl)ethane, drastically reducing the yield of the desired mono-alkylated product.

The Causality of the Pre-formed Synthon: By utilizing the pre-purified 1-(2-bromoethyl)-3-nitro-1H-pyrazole , you completely bypass the dimerization pathway. Furthermore, the regiochemistry is locked. The electron-withdrawing nature of the 3-nitro group deactivates the pyrazole ring, preventing self-polymerization, while the bromoethyl moiety remains a highly active electrophilic hub for SN2 displacement by diverse nucleophiles (e.g., amines, thiols)[7].

Workflow Comparison

G cluster_A Route A: In Situ Alkylation cluster_B Route B: Pre-formed Synthon A1 3-nitro-1H-pyrazole + 1,2-dibromoethane A2 Regioisomer Mixture + Dimer Byproducts A1->A2 Base / Heat A3 Target Scaffold (Low Yield) A2->A3 Amine B1 1-(2-bromoethyl)-3-nitro- 1H-pyrazole B2 Target Scaffold (High Yield, Pure) B1->B2 Amine / Base

Fig 1. Efficiency comparison: In situ alkylation vs. pre-formed synthon pathways.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of utilizing 1-(2-bromoethyl)-3-nitro-1H-pyrazole versus alternative early-stage building blocks.

Parameter1-(2-bromoethyl)-3-nitro-1H-pyrazole3-nitro-1H-pyrazole + 1,2-dibromoethane1-(2-hydroxyethyl)-3-nitro-1H-pyrazole
Regiochemical Purity >98% (Pre-purified 3-nitro isomer)~60:40 (3-nitro : 5-nitro mixture)>98% (Requires prior separation)
Dimerization Risk None (Monofunctionalized)High (Formation of bis-pyrazole ethane)None
Steps to Amine Adduct 1 Step (Direct SN2)1 Step (Messy in situ reaction)2 Steps (Activation to OMs/OTs, then SN2)
Typical Yield 85 - 95% 30 - 45% (Post-chromatography)70 - 80% (Over two steps)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system. In-process controls are embedded to guarantee that each transformation is successful before proceeding to the next step.

Protocol: Synthesis of 3-Amino-1-(2-(morpholino)ethyl)-1H-pyrazole

Step 1: Nucleophilic Substitution (SN2)

  • Reagents: 1-(2-bromoethyl)-3-nitro-1H-pyrazole (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Charge a dry round-bottom flask with 1-(2-bromoethyl)-3-nitro-1H-pyrazole and MeCN (0.2 M concentration).

    • Add K2CO3 followed by morpholine.

    • Stir the suspension at 60 °C for 4 hours.

    • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Causality & Validation: K2CO3 is specifically chosen as a mild base over stronger alternatives (like NaH or DBU) to prevent E2 dehydrohalogenation, which would irreversibly yield an unreactive 1-vinyl-3-nitro-1H-pyrazole. Validation: Monitor via LC-MS. The successful displacement of bromine is confirmed by the disappearance of the characteristic 1:1 isotopic [M+H]+ doublet of the brominated starting material.

Step 2: Nitro Reduction

  • Reagents: Pd/C (10% w/w, 0.1 eq), H2 gas (1 atm), Methanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in Methanol.

    • Carefully add Pd/C under an inert argon atmosphere.

    • Purge the flask with H2 gas and stir vigorously at room temperature for 12 hours.

    • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the primary amine.

  • Causality & Validation: The nitro group must be reduced to an amine to enable final drug-target coupling (e.g., amidation)[6]. Pd/C is highly efficient, provided no reducible halogens remain (validating the necessity of completing Step 1 first). Validation: The reaction mixture will visually transition from a distinct yellow (characteristic of nitroaromatics) to colorless. TLC stained with Ninhydrin will reveal a bright purple spot, confirming the generation of the primary amine.

Workflow N1 Step 1: SN2 Substitution 1-(2-bromoethyl)-3-nitro-1H-pyrazole + Amine N2 In-Process Control LC-MS: Isotopic Br pattern disappears N1->N2 N3 Step 2: Nitro Reduction Pd/C, H2 (1 atm), MeOH, 25°C N2->N3 N4 In-Process Control Color change: Yellow to Colorless; TLC: Ninhydrin (+) N3->N4 N5 Final Bioactive Core 3-Amino-1-alkylpyrazole derivative N4->N5

Fig 2. Self-validating experimental workflow for 3-amino-1-alkylpyrazole synthesis.

Conclusion

For drug development professionals synthesizing pyrazole-based libraries, the choice of starting materials dictates the efficiency of the entire downstream pipeline. Transitioning from stepwise in situ alkylation to the pre-formed 1-(2-bromoethyl)-3-nitro-1H-pyrazole eliminates dimerization, guarantees regiochemical purity, and provides a highly reliable, self-validating pathway to complex bioactive scaffolds.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (CN112062754A)
  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-bromoethyl)-3-nitro-1H-pyrazole

An authoritative guide to the safe handling, operational logistics, and disposal of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) requires moving beyond basic safety data sheets. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS: 885689-61-2) requires moving beyond basic safety data sheets. As a Senior Application Scientist, I approach chemical safety through the lens of mechanistic causality: when you understand why a molecule reacts the way it does, the required safety protocols become logical necessities rather than arbitrary rules.

This guide provides drug development professionals and researchers with a comprehensive, self-validating operational framework for managing the dual hazards of this specific compound.

Mechanistic Hazard Assessment

1-(2-bromoethyl)-3-nitro-1H-pyrazole presents a unique, dual-threat profile in the laboratory, combining an electrophilic alkylating arm with an energetic heterocyclic core.

  • The Alkylating Pharmacophore: The 2-bromoethyl group is a highly potent electrophile. Because the primary carbon experiences minimal steric hindrance, it rapidly undergoes

    
     nucleophilic substitution when exposed to cellular thiols (such as glutathione) or the nitrogenous bases of DNA[1]. This alkylating mechanism is the root cause of the compound's severe skin irritant properties, cytotoxicity, and potential mutagenicity.
    
  • The Energetic Core: Nitro-pyrazoles possess high positive heats of formation and can exhibit thermal instability[2]. Under conditions of high heat, friction, or electrostatic shock, the nitro group can undergo rapid, exothermic decomposition. Furthermore, the nitroaromatic system is susceptible to redox cycling in biological systems, generating reactive oxygen species (ROS)[3].

ToxicityPathway N1 1-(2-bromoethyl)-3-nitro-1H-pyrazole N2 2-Bromoethyl Group (Electrophile) N1->N2 N3 3-Nitro-1H-pyrazole Ring (Energetic Core) N1->N3 N4 SN2 Alkylation of Cellular Thiols & DNA N2->N4 N5 Redox Cycling & Thermal Instability N3->N5 N6 Mutagenesis & Cytotoxicity N4->N6 N5->N6 N7 Explosive Hazard (Under Shock/Heat) N5->N7

Caption: Mechanistic pathways of toxicity and instability for the target compound.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic threats, standard laboratory attire is insufficient. Low-molecular-weight alkyl bromides are highly lipophilic and will rapidly permeate single-layer nitrile gloves[1]. Therefore, a self-validating double-glove system is mandatory to ensure operational trustworthiness.

PPE CategoryMaterial SpecificationBreakthrough TimeStandard ComplianceCausality / Rationale
Inner Gloves 4-mil Nitrile< 10 minutesEN 374-2Provides tactile dexterity; acts as a last-line visual indicator.
Outer Gloves 8-mil Neoprene or Butyl Rubber> 240 minutesEN 374-3 / ISO 6529Primary barrier; high resistance to lipophilic alkyl bromides.
Body Protection Flame-Resistant (FR) Lab CoatN/ANFPA 2112Mitigates thermal/fire risks from the energetic nitro-pyrazole core.
Eye Protection Polycarbonate Splash GogglesN/AANSI Z87.1Prevents severe ocular damage from corrosive alkylating splashes.
Respiratory Class IIB Fume Hood> 100 fpm face velocityASHRAE 110Captures lachrymatory vapors and prevents inhalation exposure.

Operational Plan & Experimental Workflow

The handling of 1-(2-bromoethyl)-3-nitro-1H-pyrazole must follow a strict, linear progression to prevent accidental exposure or environmental contamination.

HandlingWorkflow A Risk Assessment & Hood Prep B Don PPE (Double Gloves) A->B C Weighing & Transfer B->C D Reaction Execution C->D E Quenching (Thiosulfate) D->E F Waste Disposal E->F

Caption: Step-by-step operational workflow for safe handling and chemical neutralization.

Methodology 1: Safe Weighing and Transfer Protocol

This protocol ensures that the energetic and alkylating hazards are contained entirely within an engineered control system.

  • Preparation: Purge the analytical balance inside a Class IIB chemical fume hood. Ensure the sash is lowered to the optimal operating height (typically 18 inches) to maintain a face velocity of >100 fpm.

  • PPE Donning: Equip standard safety glasses, a flame-resistant (FR) lab coat, and a chemical-resistant apron. Don an inner pair of 4-mil nitrile gloves, followed by an outer pair of 8-mil neoprene gloves.

  • Handling: Open the chemical container only within the fume hood. Use anti-static, non-sparking spatulas (e.g., PTFE-coated) to prevent localized friction or electrostatic discharge, which could trigger the energetic nitro-pyrazole core.

  • Transfer: Weigh the required mass of 1-(2-bromoethyl)-3-nitro-1H-pyrazole into a pre-tared, sealable reaction vial. Cap the vial immediately after transfer to prevent vapor escape.

  • Self-Validating Glove Check: Inspect the outer neoprene gloves immediately after transfer. If any chemical residue is visible, or if the material exhibits swelling, pause operations and change the outer gloves immediately. Do not wait for a breakthrough.

Spill Response & Decontamination (Quenching)

If a spill occurs, or when disposing of reaction vessels, we must chemically neutralize the threat. We exploit the very mechanism that makes the molecule toxic: its susceptibility to


 attack. By introducing sodium thiosulfate (

), a potent and soft sulfur nucleophile, we rapidly displace the bromide ion[4]. This reaction converts the hazardous alkylating agent into a water-soluble, biologically inactive Bunte salt.
Methodology 2: Chemical Quenching and Disposal Protocol

Never dispose of unquenched alkylating agents into standard chemical waste streams.

  • Reagent Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ). Keep this solution readily available in the fume hood during all operations involving the compound.
    
  • Quenching Reaction: In the event of a spill, or upon reaction completion, slowly add the 10% sodium thiosulfate solution to the reaction vessel or spill area containing residual 1-(2-bromoethyl)-3-nitro-1H-pyrazole.

  • Agitation: Stir or agitate the biphasic mixture vigorously for a minimum of 2 to 4 hours at room temperature. The high nucleophilicity of the thiosulfate anion ensures complete

    
     displacement of the bromide[4].
    
  • Verification (Self-Validating Step): Test the aqueous layer with a 4-(p-nitrobenzyl)pyridine (NBP) indicator swab. A lack of purple coloration confirms the complete absence of active alkylating agents, validating that the quenching process was successful[1].

  • Disposal: Once verified as neutralized, transfer the aqueous Bunte salt mixture to a designated, clearly labeled "Halogenated Aqueous Waste" container for final institutional disposal.

References

  • 3-Nitropyrazole | C3H3N3O2 | CID 123419, PubChem - National Institutes of Health (NIH), [Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials, The Journal of Organic Chemistry - ACS Publications, [Link]

  • Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss, Journal of Medicinal Chemistry - ACS Publications, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromoethyl)-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromoethyl)-3-nitro-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.